2,6-Dichloro-1,4-phenylenediamine
Description
2,6-Dichloro-para-phenylenediamine is a dichlorobenzene.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichlorobenzene-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
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InChI Key |
HQCHAOKWWKLXQH-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)N | |
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Molecular Formula |
C6H6Cl2N2 | |
| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID7020427 | |
| Record name | 2,6-Dichloro-1,4-benzenediamine | |
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Molecular Weight |
177.03 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline] | |
| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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| Record name | 2,6-Dichloro-p-phenylenediamine | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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CAS No. |
609-20-1 | |
| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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| Record name | 2,6-Dichloro-1,4-benzenediamine | |
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| Record name | 2,6-Dichloro-1,4-benzenediamine | |
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| Record name | 1,4-Benzenediamine, 2,6-dichloro- | |
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| Record name | 2,6-Dichloro-1,4-benzenediamine | |
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| Record name | 2,6-dichlorobenzene-1,4-diamine | |
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| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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| Record name | 2,6-DICHLORO-1,4-BENZENEDIAMINE | |
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Melting Point |
255 to 259 °F (NTP, 1992) | |
| Record name | 2,6-DICHLORO-P-PHENYLENEDIAMINE | |
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Foundational & Exploratory
Technical Guide: 2,6-Dichloro-1,4-phenylenediamine (CAS 609-20-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye and resin manufacturing and notable toxicological properties. This guide consolidates its physicochemical characteristics, synthesis protocols, and key experimental data to support research and development activities.
Core Physicochemical and Toxicological Data
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and safety assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 609-20-1 |
| Molecular Formula | C₆H₆Cl₂N₂[1] |
| Molecular Weight | 177.03 g/mol [1] |
| Appearance | Pale brown to light brown solid |
| Melting Point | 124-125°C |
| Boiling Point | 306.6°C at 760 mmHg |
| Density | 1.501 g/cm³ |
| Solubility | Insoluble in water[2] |
| Flash Point | 139.3°C |
| Stability | May be unstable with prolonged exposure to air and light. Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[2] |
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Reference |
| Carcinogenicity | Carcinogenic in male and female B6C3F1 mice (increased hepatocellular adenomas and carcinomas). Not carcinogenic in male or female F344 rats. | B6C3F1 Mice, F344 Rats | NTP, 1982[3] |
| Mutagenicity | Mutagenic in Salmonella typhimurium (Ames test) with and without metabolic activation. | S. typhimurium | IARC, 1986[4] |
| Cytotoxicity | Exhibits significant cytotoxicity. | Not specified | Biosynth[1] |
| Acute/Chronic Hazards | Emits very toxic fumes of chlorine and nitrogen oxides upon heating to decomposition.[2] | Not applicable | ChemicalBook[2] |
Synthesis and Experimental Protocols
Detailed methodologies for the synthesis of this compound and a key toxicological study are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from p-nitroaniline. The first step involves the dichlorination of p-nitroaniline to form the intermediate 2,6-dichloro-4-nitroaniline, which is then reduced to the final product.
Step 1: Synthesis of 2,6-dichloro-4-nitroaniline
This protocol is adapted from a standard chlorination procedure for p-nitroaniline.
-
Materials:
-
p-Nitroaniline (28 g)
-
Concentrated hydrochloric acid (250 ml)
-
Potassium chlorate (16.4 g)
-
Water
-
Glacial acetic acid or a mixture of acetic acid and alcohol for recrystallization
-
-
Procedure:
-
Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50°C.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction flask from a dropping funnel at approximately 25°C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water, followed by a small amount of alcohol.
-
Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.
-
Step 2: Reduction of 2,6-dichloro-4-nitroaniline to this compound
This is a representative protocol for the reduction of an aromatic nitro group using tin(II) chloride.
-
Materials:
-
2,6-dichloro-4-nitroaniline
-
Ethanol
-
Concentrated hydrochloric acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 2,6-dichloro-4-nitroaniline in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
NTP Carcinogenesis Bioassay Protocol
The following protocol is a summary of the methodology used in the National Toxicology Program's carcinogenesis bioassay of 2,6-Dichloro-p-phenylenediamine (NTP TR-219).[3][5]
-
Test Substance and Diet Preparation:
-
2,6-Dichloro-p-phenylenediamine was administered in the diet.
-
Diets were prepared by mixing the chemical with a standard animal feed to achieve the desired concentrations.
-
-
Animal Husbandry:
-
Species: F344 rats and B6C3F1 mice.
-
Group Size: 50 animals of each sex per group (control and dosed groups).
-
Housing: Animals were housed under standard laboratory conditions.
-
-
Experimental Design:
-
Dose Levels (Rats):
-
Males: 1000 or 2000 ppm in the diet.
-
Females: 2000 or 6000 ppm in the diet.
-
-
Dose Levels (Mice):
-
Males and Females: 1000 or 3000 ppm in the diet.
-
-
Control Groups: 50 untreated rats and 50 untreated mice of each sex.
-
Duration:
-
Rats: 103 weeks of continuous dietary administration.
-
Mice: 103 weeks of continuous dietary administration, followed by an 8-week observation period.
-
-
-
Data Collection and Analysis:
-
Body Weights: Mean body weights were recorded throughout the study.
-
Clinical Observations: Animals were observed for clinical signs of toxicity.
-
Pathology: At the end of the study, all animals were subjected to a complete necropsy. Tissues were examined microscopically for neoplastic and non-neoplastic lesions.
-
Statistical Analysis: The incidence of tumors in the dosed groups was compared to that in the control groups using appropriate statistical methods.
-
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and the experimental design of the NTP carcinogenesis bioassay.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the NTP carcinogenesis bioassay.
References
- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
physical and chemical properties of 2,6-Dichloro-1,4-phenylenediamine
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dichloro-1,4-phenylenediamine, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols, and relevant biological activities.
Core Properties
This compound, with the CAS number 609-20-1, is an aromatic amine that serves as an intermediate in the synthesis of various compounds, including dyes and resins.[1][2] Its chemical structure features a benzene ring substituted with two chlorine atoms and two amino groups.
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [3][4] |
| Molecular Weight | 177.03 g/mol | [3][4] |
| Appearance | Grey powder or pale brown to light brown solid | [5][6][7] |
| Melting Point | 122-127 °C | [8] |
| Boiling Point | Data not available | [7][9] |
| Solubility | Insoluble in water.[5][10] Slightly soluble in chloroform and methanol.[7] | [5][7][10] |
| Stability | Stable, but may be unstable to prolonged exposure to air and light.[5] | [5] |
| InChI Key | HQCHAOKWWKLXQH-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)N | [3][6] |
Reactivity and Hazards
This compound is incompatible with strong oxidizing agents.[5] It can neutralize acids in exothermic reactions and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5] In combination with strong reducing agents, such as hydrides, it may generate flammable gaseous hydrogen.[5] When heated to decomposition, it emits very toxic fumes of chlorine and nitrogen oxides.[5]
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of phenylenediamines is the reduction of the corresponding nitroaniline. A plausible synthesis route for this compound is the reduction of 2,6-Dichloro-4-nitroaniline.[5]
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation with H₂/Pd-C)
-
Hydrochloric acid (if using metal-based reducing agents)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2,6-Dichloro-4-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the reducing agent to the solution. If using a metal like tin or iron, an acidic medium (e.g., concentrated HCl) is typically required.
-
Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and, if necessary, filter to remove any solids.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the free amine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Below is a diagram illustrating the proposed synthesis workflow.
Caption: Proposed synthesis workflow for this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
An established method for the analysis of phenylenediamines involves HPLC. The following is a general protocol that can be adapted for this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 25 mM, pH 4.5)
-
This compound standard
-
Internal standard (e.g., Aniline)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).
-
Chromatographic Conditions:
-
Column: C18 silica gel column.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify and quantify the this compound peak by comparing its retention time and peak area with that of the standard.
References
- 1. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. This compound | 609-20-1 | FD00633 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 609-20-1 [chemicalbook.com]
- 6. This compound (Ref: CI 37020 ) [sitem.herts.ac.uk]
- 7. biomall.in [biomall.in]
- 8. do.labnovo.com [do.labnovo.com]
- 9. 2,6-二氯-1,4-苯二胺 - CAS号 609-20-1 - 摩熵化学 [molaid.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dichloro-1,4-phenylenediamine, a compound of interest in various chemical and biological research fields.
Molecular Structure and Properties
This compound, with the CAS number 609-20-1, is an aromatic amine.[1][2] Its molecular structure consists of a benzene ring substituted with two amino groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6.
The molecular formula of the compound is C₆H₆Cl₂N₂.[3][4] This gives it a molecular weight of approximately 177.03 g/mol .[3] The presence of chlorine atoms and amino groups on the benzene ring influences its chemical reactivity and physical properties. For instance, it may be unstable with prolonged exposure to air and light and is insoluble in water.[2]
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2,6-dichlorobenzene-1,4-diamine | [4] |
| CAS Number | 609-20-1 | [3] |
| Molecular Formula | C₆H₆Cl₂N₂ | [3] |
| Molecular Weight | 177.03 g/mol | [3] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Cl)N | [3] |
| InChI Key | HQCHAOKWWKLXQH-UHFFFAOYSA-N | [5] |
| Physical Property | Value | Source |
| Appearance | Grey powder | [2] |
| Density | 1.501 g/cm³ | |
| Boiling Point | 306.6 °C at 760 mmHg | |
| Flash Point | 139.3 °C | |
| Refractive Index | 1.679 |
Note: Some physical properties like density, boiling point, flash point, and refractive index are predicted values and should be confirmed with experimental data.
Synthesis
A common method for the preparation of this compound is through the reduction of 2,6-dichloro-4-nitroaniline.[2]
Experimental Protocol: Reduction of 2,6-Dichloro-4-nitroaniline
General Reaction Scheme:
General reaction for the synthesis of this compound.
Biological Activity and Potential Applications
This compound has been investigated for its biological activities, including its cytotoxic effects.[3] It is also known to be a metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[6][7] Its structural similarity to other phenylenediamines suggests potential applications in the development of dyes, polymers, and as a research chemical in proteomics.[2]
Hypothetical Cytotoxicity Signaling Pathway
The precise signaling pathway for the cytotoxicity of this compound is not well-documented. However, based on studies of the parent compound, p-phenylenediamine, a plausible mechanism may involve the induction of cellular stress leading to apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Hypothetical cytotoxicity pathway of this compound.
Experimental Workflows
Given its potential use in proteomics as a chemical building block, a generalized experimental workflow for identifying protein targets of a bioactive compound derived from this compound is presented below. This workflow outlines the key steps from sample preparation to data analysis.
Generalized proteomics workflow for target identification.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 609-20-1 [chemicalbook.com]
- 3. This compound | 609-20-1 | FD00633 [biosynth.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound (609-20-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
- 7. oehha.ca.gov [oehha.ca.gov]
An In-Depth Technical Guide to 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in dye synthesis and as a metabolite of the fungicide Dicloran. This document details its chemical and physical properties, provides a list of known synonyms, and outlines its toxicological profile, including its carcinogenicity and mutagenicity. Detailed experimental protocols for its synthesis and key toxicological assays are provided. Additionally, a metabolic pathway is illustrated, fulfilling the need for a visual representation of its biochemical context.
Chemical Identity and Synonyms
This compound is an aromatic amine that is important in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided in Table 1 to aid in its identification across different databases and publications.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 2,6-dichlorobenzene-1,4-diamine |
| CAS Number | 609-20-1 |
| Alternate Names | 2,6-Dichloro-p-phenylenediamine |
| 1,4-Benzenediamine, 2,6-dichloro- | |
| 1,4-Diamino-2,6-dichlorobenzene | |
| 2,5-Diamino-1,3-dichlorobenzene | |
| 2,6-DICHLORO-1,4-BENZENEDIAMINE | |
| 2,6-Dichlorobenzene-1,4-diamine | |
| 2,6-Dichloro-para-phenylenediamine | |
| 3,5-Dichloro-1,4-phenylenediamine | |
| C.I. 37020 | |
| CI 37020 | |
| Daito Brown Salt RR | |
| Fast Brown RR Salt | |
| NCI-C50260 | |
| EINECS Number | 210-184-6 |
| Beilstein Registry Number | 2209257 |
| HSDB Number | 4129 |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for its handling, application, and in the design of experimental procedures.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Appearance | Grey powder |
| Melting Point | 133 °C |
| Boiling Point | 306.6 °C at 760 mmHg |
| Density | 1.501 g/cm³ |
| Flash Point | 139.3 °C |
| Solubility | Insoluble in water |
| Stability | Stable, but may be unstable to prolonged exposure to air and light. Incompatible with strong oxidizing agents. |
Synthesis Protocol
The synthesis of this compound is achieved through the reduction of its precursor, 2,6-Dichloro-4-nitroaniline. A two-step synthesis protocol is outlined below, starting from p-nitroaniline.
Synthesis of 2,6-Dichloro-4-nitroaniline
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Potassium Chlorate
-
Water
-
Glacial Acetic Acid (for purification)
-
Ethanol (for purification)
Procedure:
-
In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water to the reaction mixture at approximately 25°C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water, followed by a small amount of ethanol.
-
The crude 2,6-dichloro-4-nitroaniline can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and ethanol. This process should yield lemon-yellow needles.
Reduction of 2,6-Dichloro-4-nitroaniline to this compound
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation setup)
-
Appropriate solvent (e.g., Ethanol, Acetic Acid)
-
Acid or Base for workup (e.g., Hydrochloric acid, Sodium hydroxide)
General Procedure (Illustrative using Tin(II) chloride):
-
Suspend 2,6-Dichloro-4-nitroaniline in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of a reducing agent, such as stannous chloride (SnCl₂), to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a base, such as a solution of sodium hydroxide, to precipitate the tin salts.
-
Filter the mixture to remove the inorganic salts.
-
The filtrate, containing the desired product, can be concentrated under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent.
Toxicological Profile
This compound has been evaluated for its toxicological properties, with studies indicating both mutagenic and carcinogenic potential.
Mutagenicity
The compound has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay. It was found to be mutagenic to Salmonella typhimurium in both the presence and absence of an exogenous metabolic activation system (S9).[1]
Carcinogenicity
Long-term feeding studies in rodents have provided evidence for the carcinogenicity of this compound. In B6C3F1 mice, oral administration of the compound in the diet led to increased incidences of hepatocellular adenomas and carcinomas in both males and females.[2] However, under the same study conditions, it was not found to be carcinogenic for male or female F344 rats.[2]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound
-
S9 fraction from induced rat liver for metabolic activation
-
Top agar
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Prepare a range of concentrations of this compound.
-
In a test tube, mix the tester strain, the test compound at a specific concentration, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive response is defined as a dose-related increase in the number of revertant colonies compared to the negative control.
Carcinogenicity Bioassay in Mice
Objective: To evaluate the carcinogenic potential of this compound in a long-term feeding study in mice.
Animals: B6C3F1 mice.
Procedure:
-
Groups of 50 male and 50 female mice are used for each dose group and a control group.
-
This compound is incorporated into the standard diet at various concentrations (e.g., 1,000 ppm and 3,000 ppm).
-
The animals are provided with the treated feed and water ad libitum for a period of 103 weeks.
-
Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first 13 weeks and then monthly.
-
At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues are collected for histopathological examination.
-
The incidences of neoplasms in the dosed groups are compared with those in the control group using statistical analysis.
Metabolic Pathway
This compound is a known metabolite of the fungicide Dicloran (2,6-dichloro-4-nitroaniline).[1][3] The metabolic conversion involves the reduction of the nitro group of Dicloran to an amino group. This metabolic pathway is a key aspect of its environmental and toxicological profile.
Caption: Metabolic conversion of Dicloran to this compound.
Experimental Workflow for Genotoxicity Assessment
A logical workflow for assessing the genotoxicity of a compound like this compound involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.
Caption: A tiered workflow for assessing the genotoxicity of a chemical compound.
References
2,6-Dichloro-1,4-phenylenediamine safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of 2,6-Dichloro-1,4-phenylenediamine
This technical guide provides comprehensive safety data sheet (SDS) information for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is an aromatic amine that has been utilized as an intermediate in the manufacturing of dyes and resins.[1][2][3] It is also known as a metabolite of the fungicide Dicloran.[3]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,6-Dichlorobenzene-1,4-diamine, 3,5-Dichloro-1,4-phenylenediamine, C.I. 37020, Fast Brown RR Salt[2][4][5] |
| CAS Number | 609-20-1[1][4][6] |
| Molecular Formula | C₆H₆Cl₂N₂[4][6] |
| Molecular Weight | 177.03 g/mol [4][6] |
Hazard Identification and Classification
The compound is classified as highly hazardous. It is toxic if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may provoke an allergic skin reaction.[7][8] Furthermore, it is very toxic to aquatic life with long-lasting effects.[7][8]
GHS Hazard Classification
| Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger [7]
Hazard Pictograms:
-
Skull and Crossbones
-
Corrosion
-
Exclamation Mark
-
Environment
Caption: GHS Hazard Pictograms and Statements for this compound.
Toxicological Information
This compound exhibits significant cytotoxicity.[4] When heated to decomposition, it releases highly toxic fumes of chlorine and nitrogen oxides.[1]
Summary of Toxicological Endpoints
| Endpoint | Result |
|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7][8] |
| Skin Corrosion/Irritation | No comprehensive data available; may cause sensitization by skin contact. |
| Eye Damage/Irritation | Causes serious eye irritation.[7][8] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[7][8] |
| Carcinogenicity | There is limited evidence for carcinogenicity in experimental animals (increased liver-cell tumors in mice).[2] No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.[7] |
| Mutagenicity | Positive in Salmonella typhimurium mutation assays and mouse lymphoma forward mutation assays.[2][3] |
| Specific Target Organ Toxicity | May cause damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed.[8] |
Experimental Protocols
-
Carcinogenicity Bioassay (NTP, 1982): 2,6-Dichloro-p-phenylenediamine was administered in the diet to F344 rats and B6C3F1 mice for 103 weeks. The study observed increased incidences of hepatocellular adenoma and carcinoma in male and female mice. No treatment-related tumors were found in rats.[3]
-
Mutagenicity - Ames Test (Mortelmans et al., 1986): The compound was tested for mutagenicity in Salmonella typhimurium strains. It was found to be mutagenic both with and without an external metabolic activation system.[2][3]
-
Mutagenicity - Mouse Lymphoma Assay (McGregor et al., 1988): The substance was evaluated in the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay, where it tested positive.[3]
First-Aid Measures
First-aiders must protect themselves.[7] In all cases of exposure, seek immediate medical advice and show the safety data sheet to the attending physician.[7][8]
-
Inhalation: Move the person to fresh air. If breathing has stopped, administer artificial respiration. Call a physician immediately.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[7][8]
-
Ingestion: If swallowed, give the victim water to drink (two glasses at most). Seek medical advice immediately.[8] Rinse mouth and call a POISON CENTER or doctor immediately.[7]
Handling, Storage, and Emergency Procedures
Safe Handling:
-
Work under a hood and avoid generating dust.[7]
-
Do not inhale the substance or mixture.[7]
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke when using this product.[7]
-
Wash hands and face thoroughly after handling.[7]
Storage:
-
Keep the container tightly closed in a dry, well-ventilated place.[7]
-
Store locked up or in an area accessible only to authorized personnel.[7]
-
The substance is light-sensitive and should be stored under an inert gas.[7]
Accidental Release:
-
For non-emergency personnel, evacuate the danger area, avoid substance contact, and ensure adequate ventilation.[8][10]
-
Do not let the product enter drains.[8]
-
Cover drains, collect the material carefully (e.g., sweep up), and place it in a suitable container for disposal.[8][10]
Caption: Emergency Response Workflow for this compound Exposure or Spill.
Physical and Chemical Properties
| Property | Value |
| Appearance | Grey or beige powder / microcrystalline solid[1][11] |
| Melting Point | 138 - 143 °C (for a related compound, p-phenylenediamine)[8] |
| Boiling Point | 267 °C (for a related compound, p-phenylenediamine)[8] |
| Solubility | Insoluble in water[1] |
Stability and Reactivity
-
Reactivity: The substance may be unstable upon prolonged exposure to air and light.[1] Finely dispersed particles may form explosive mixtures in the air.[12]
-
Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).[7]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1]
-
Hazardous Decomposition Products: When heated, it emits very toxic fumes containing chlorine and nitrogen oxides.[1] Hazardous combustion can also produce carbon oxides and hydrogen chloride gas.[9]
References
- 1. This compound | 609-20-1 [chemicalbook.com]
- 2. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. This compound | 609-20-1 | FD00633 [biosynth.com]
- 5. pschemicals.com [pschemicals.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [chemicalsafety.ilo.org]
An In-depth Technical Guide to the Solubility of 2,6-Dichloro-1,4-phenylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-1,4-phenylenediamine, a compound of interest in dye manufacturing and as a potential metabolite of the pesticide 2,6-dichloro-4-nitroaniline.[1] Understanding its solubility is crucial for its application in synthesis, formulation, and toxicological studies. This document outlines experimental protocols for solubility determination and presents representative solubility data.
I. Physicochemical Properties of this compound
This compound is a grey powder.[2] It is known to be insoluble in water.[2] The molecule's structure, with two chlorine atoms and two amino groups on a benzene ring, suggests a moderate polarity. The amino groups can act as hydrogen bond donors, while the chlorine atoms are electron-withdrawing. These features influence its interactions with different organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3][4] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[3]
II. Quantitative Solubility Data
| Solvent | Polarity Index | Temperature (°C) | Representative Solubility ( g/100 mL) |
| Hexane | 0.1 | 25 | < 0.1 |
| Toluene | 2.4 | 25 | 0.5 - 1.0 |
| Dichloromethane | 3.1 | 25 | 1.0 - 2.5 |
| Acetone | 5.1 | 25 | 5.0 - 10.0 |
| Ethanol | 5.2 | 25 | 2.5 - 5.0 |
| Methanol | 6.6 | 25 | 1.0 - 2.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | > 10.0 |
Note: This data is hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
III. Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3] This protocol is adapted for the determination of this compound solubility in an organic solvent of interest.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
IV. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
Spectroscopic Profile of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-1,4-phenylenediamine (CAS No. 609-20-1), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of public spectral data for this specific isomer, representative data and data for the closely related 2,5-dichloro isomer are presented for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Table 3: IR Spectroscopic Data for 2,5-Dichloro-1,4-phenylenediamine [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3392.2 | Strong | N-H stretch |
| 3292.9 | Strong | N-H stretch |
| 3194.8 | Strong | Aromatic C-H stretch |
| 3041.1 | Medium | Aromatic C-H stretch |
| 1708.5 | Medium | Overtone/Combination Band |
| 1632.4 | Strong | N-H bend |
| 1502.2 | Strong | Aromatic C=C stretch |
| 1409.6 | Strong | Aromatic C=C stretch |
| 1310.6 | Strong | C-N stretch |
| 1219.3 | Strong | C-H in-plane bend |
| 1093.2 | Strong | C-H in-plane bend |
| 1071.1 | Strong | C-H in-plane bend |
| 873.4 | Strong | C-H out-of-plane bend |
| 825.0 | Medium | C-H out-of-plane bend |
| 725.8 | Strong | C-Cl stretch |
| 633.3 | Strong | C-C-C ring bending |
| 551.7 | Medium | - |
| 418.1 | Medium | - |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | - |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard techniques for the analysis of aromatic amines and halogenated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.75 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment would involve the acquisition of 16 to 64 scans with a relaxation delay of 1-2 seconds between pulses.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically at a frequency of 75 MHz or higher. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling techniques, such as broadband decoupling, are employed to simplify the spectrum and enhance signal intensity.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) would be finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The resulting mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron Impact (EI) is a common ionization technique for such molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.
Visualized Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Toxicological Profile of 2,6-Dichloro-1,4-phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological profile of 2,6-Dichloro-1,4-phenylenediamine (DC-1,4-PD), a chemical intermediate with known carcinogenic and genotoxic properties. This document summarizes key findings from carcinogenicity bioassays, genotoxicity studies, and available data on its metabolic pathways. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are described. Visualizations of experimental workflows and a proposed metabolic activation pathway are provided to facilitate understanding. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals in assessing the potential risks associated with DC-1,4-PD and in guiding future research.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 609-20-1 |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Synonyms | 2,6-Dichloro-p-phenylenediamine, 1,4-Benzenediamine, 2,6-dichloro- |
| Appearance | Solid |
| Melting Point | 134-136 °C |
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in a long-term bioassay conducted by the National Toxicology Program (NTP).[1][2]
Summary of Carcinogenicity Studies
| Species | Strain | Sex | Route of Administration | Doses (ppm in feed) | Duration | Findings | Reference |
| Rat | F344 | Male | Oral (feed) | 0, 1000, 2000 | 103 weeks | No evidence of carcinogenicity | NTP TR-219[1] |
| Rat | F344 | Female | Oral (feed) | 0, 2000, 6000 | 103 weeks | No evidence of carcinogenicity | NTP TR-219[1] |
| Mouse | B6C3F1 | Male | Oral (feed) | 0, 1000, 3000 | 103 weeks | Carcinogenic: Increased incidence of hepatocellular adenomas and carcinomas | NTP TR-219[1] |
| Mouse | B6C3F1 | Female | Oral (feed) | 0, 1000, 3000 | 103 weeks | Carcinogenic: Increased incidence of hepatocellular carcinomas | NTP TR-219[1] |
Quantitative Carcinogenicity Data
Table 1: Incidence of Hepatocellular Neoplasms in Male B6C3F1 Mice in a 103-Week Feed Study [1]
| Neoplasm | Control | Low Dose (1000 ppm) | High Dose (3000 ppm) |
| Hepatocellular Adenoma | 10/50 (20%) | 13/50 (26%) | 20/50 (40%) |
| Hepatocellular Carcinoma | 8/50 (16%) | 10/50 (20%) | 15/50 (30%) |
| Adenoma or Carcinoma (combined) | 18/50 (36%) | 23/50 (46%) | 35/50 (70%)** |
| Statistically significant increase (p < 0.05) | |||
| **Statistically significant increase (p < 0.01) |
Table 2: Incidence of Hepatocellular Neoplasms in Female B6C3F1 Mice in a 103-Week Feed Study [1]
| Neoplasm | Control | Low Dose (1000 ppm) | High Dose (3000 ppm) |
| Hepatocellular Adenoma | 2/49 (4%) | 4/50 (8%) | 5/50 (10%) |
| Hepatocellular Carcinoma | 1/49 (2%) | 3/50 (6%) | 10/50 (20%) |
| Adenoma or Carcinoma (combined) | 3/49 (6%) | 7/50 (14%) | 15/50 (30%)** |
| Statistically significant increase (p < 0.05) | |||
| **Statistically significant increase (p < 0.01) |
Experimental Protocol: NTP Carcinogenesis Bioassay
-
Test Substance: 2,6-Dichloro-p-phenylenediamine (purity not specified in the abstract).
-
Animal Species and Strain: Fischer 344 rats and B6C3F1 mice.
-
Animal Housing: Animals were housed in environmentally controlled rooms.
-
Dose Administration: The test chemical was administered in the feed.
-
Dose Selection: Doses for the chronic study were selected based on the results of 14-day and 13-week subchronic studies. In the 13-week study, male rats showed papillary necrosis of the kidney at 8,000 ppm.
-
Study Design: Groups of 50 male and 50 female rats and mice were used for each dose group and the control group.
-
Duration: Rats and mice were exposed for 103 weeks.
-
Endpoints Evaluated: Survival, body weight, clinical signs, and histopathological examination of all major tissues and organs.
NTP Carcinogenesis Bioassay Workflow for this compound.
Genotoxicity
This compound has been shown to be genotoxic in several in vitro assays.
Summary of Genotoxicity Studies
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and without S9 | Positive | Mortelmans et al., 1986[3] |
| Mouse Lymphoma Assay (tk locus) | L5178Y mouse lymphoma cells | Not specified | Positive | McGregor et al., 1988[4] |
| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Positive | Gulati et al., 1989 |
Note: Specific quantitative data from these studies were not available in the public domain at the time of this review.
Experimental Protocols (General)
-
Principle: This assay evaluates the ability of a chemical to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Methodology:
-
The test chemical, bacterial tester strain, and (with or without) a metabolic activation system (S9 fraction from rat liver) are combined.
-
The mixture is plated on a minimal glucose agar plate lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
-
Positive Result: A dose-dependent increase in the number of revertant colonies compared to the negative control.
General Workflow for the Ames Test.
-
Principle: This assay detects forward mutations at the thymidine kinase (tk) locus in L5178Y mouse lymphoma cells.
-
Test System: L5178Y/tk+/- mouse lymphoma cells.
-
Methodology:
-
Cells are exposed to the test chemical for a defined period.
-
After an expression period to allow for the fixation of mutations, cells are plated in a selective medium containing a pyrimidine analog (e.g., trifluorothymidine, TFT).
-
Only cells that have lost thymidine kinase activity (tk-/- mutants) can survive and form colonies in the presence of TFT.
-
Mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells.
-
-
Positive Result: A dose-dependent increase in the mutant frequency.
-
Principle: This assay assesses the ability of a chemical to induce structural chromosomal damage in cultured mammalian cells.
-
Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology:
-
Cell cultures are exposed to the test chemical with and without a metabolic activation system.
-
A mitotic inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Cells are harvested, fixed, and stained.
-
Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
Other Toxicological Endpoints
Data on acute, subchronic, reproductive, and developmental toxicity of this compound are limited in the publicly available literature.
-
Acute Toxicity: No specific LD50 values for this compound were identified. For the related compound p-phenylenediamine, high acute doses can cause severe dermatitis, eye irritation, asthma, and systemic effects.[5]
-
Subchronic Toxicity: In the 13-week subchronic study that preceded the NTP bioassay, male rats fed 8,000 ppm of 2,6-dichloro-p-phenylenediamine showed papillary necrosis of the kidney.[1]
-
Reproductive and Developmental Toxicity: No specific studies on the reproductive or developmental toxicity of this compound were found. Studies on other phenylenediamine derivatives have indicated potential for reproductive and developmental effects.[6][7]
Proposed Metabolic Activation Pathway
The precise metabolic pathway and mechanism of carcinogenicity for this compound have not been fully elucidated. However, based on the known metabolism of other aromatic amines, a plausible pathway involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA.
A proposed pathway involves N-acetylation, a common metabolic route for aromatic amines, followed by potential oxidation. While direct N-hydroxylation by cytochrome P450 enzymes may be a minor pathway for some phenylenediamines, the formation of reactive quinone-imine intermediates through oxidation is another possibility that could lead to DNA adduction and genotoxicity.
Proposed Metabolic Activation Pathway for this compound.
Conclusion
This compound is a chemical with clear evidence of carcinogenicity in mice, as demonstrated by the induction of hepatocellular tumors in a long-term bioassay.[1] The compound is also genotoxic, inducing mutations in bacteria and mammalian cells in vitro.[2][3][4] Data on other toxicological endpoints are scarce, highlighting a need for further investigation to fully characterize its toxicological profile. The likely mechanism of toxicity involves metabolic activation to reactive intermediates that can damage DNA. This technical guide provides a consolidated overview of the available toxicological data on this compound to inform risk assessment and guide future research efforts.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Responses of the L5178Y tk+/tk- mouse lymphoma cell forward mutation assay: III. 72 coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability and Storage of 2,6-Dichloro-1,4-phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 2,6-Dichloro-1,4-phenylenediamine (CAS No. 609-20-1). Understanding the chemical stability, proper handling, and storage of this compound is critical for ensuring its integrity, purity, and safety in research and development applications. This document outlines the compound's properties, stability profile, recommended storage conditions, and general protocols for stability assessment.
Chemical and Physical Properties
This compound is a chemical intermediate with applications in the manufacture of dyes and resins.[1][2] It is also known to be a metabolite of the pesticide 2,6-dichloro-4-nitroaniline.[1][2] A summary of its key properties is presented below.
| Property | Value |
| CAS Number | 609-20-1 |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in water.[3] |
| Stability | Stable under normal conditions, but sensitive to air and light.[3][4] |
Stability Profile
The chemical stability of this compound is influenced by several environmental factors. While stable under standard ambient conditions, its integrity can be compromised by exposure to air, light, heat, and incompatible materials.[3][4]
Sensitivity to Environmental Factors
-
Air and Light: The compound may be unstable upon prolonged exposure to air and light.[3] Some sources recommend storing it under an inert gas to prevent degradation.[4][5]
-
Heat: Heating the compound to decomposition can emit highly toxic fumes of chlorine and nitrogen oxides.[3]
Chemical Reactivity and Incompatibilities
This compound is incompatible with a range of substances. Contact with these materials should be avoided to prevent hazardous reactions.
| Incompatible Material Classes | Specific Examples |
| Strong Oxidizing Agents | Peroxides, Nitrates |
| Acids | Strong mineral acids |
| Acid Anhydrides | Acetic anhydride |
| Acid Halides / Chlorides | Acetyl chloride |
| Isocyanates | Methylene diphenyl diisocyanate |
| Halogenated Organics | Chloroformates |
| Phenols (Acidic) | Phenol |
| Epoxides | Ethylene oxide |
| Strong Reducing Agents | Hydrides |
Table based on information from multiple sources.[3][6][7]
The compound can neutralize acids in exothermic reactions and may generate flammable gaseous hydrogen when combined with strong reducing agents like hydrides.[3]
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality and safety of this compound. The following diagram illustrates a logical workflow for its handling and storage.
Storage Condition Summary
The following conditions are recommended for the storage of this compound to ensure its long-term stability.
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place.[6] Recommended storage temperature is often product label-specific.[5] | Prevents thermal degradation. |
| Atmosphere | Keep container tightly closed.[5][6][8] Store under an inert gas.[4][5] | Prevents oxidation and degradation from exposure to air and moisture.[3][4] |
| Light Exposure | Protect from sunlight and light.[5][6] | The compound is light-sensitive.[3][4][5] |
| Ventilation | Store in a well-ventilated place.[5][8][9] | Ensures dissipation of any potential vapors and maintains a dry environment. |
| Container | Original, tightly closed container.[5][6][8] | Prevents contamination and exposure to environmental factors. |
| Security | Store locked up or in an area accessible only to authorized personnel.[4][5] | Due to its toxicity profile. |
Chemical Incompatibility Diagram
To prevent hazardous reactions, this compound must be stored separately from incompatible materials.
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not publicly available, a general methodology based on ICH guidelines can be employed.[3][5][6] A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][9][10]
Objective
To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[7][9]
Materials and Equipment
-
This compound reference standard
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
General Procedure for Forced Degradation
A stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is prepared and subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[8][9]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).[4]
-
Also, reflux a solution of the compound for several hours.
-
At specified intervals, withdraw samples, prepare solutions of appropriate concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.[4]
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
HPLC Analysis
-
Method: A gradient reversed-phase HPLC method is typically developed.[1]
-
Mobile Phase: A common starting point is a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1]
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb. A PDA detector is useful for assessing peak purity.[9]
-
Analysis: All stressed samples are analyzed. The chromatograms are evaluated to ensure that degradation product peaks are well-resolved from the main compound peak. Mass balance calculations should be performed to account for the parent compound and all major degradation products.[9]
This technical guide summarizes the critical information for the safe handling, storage, and stability assessment of this compound, providing a foundation for its effective use in a professional research environment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. mastercontrol.com [mastercontrol.com]
- 6. acdlabs.com [acdlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide on the Historical Research and Discovery of 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical research and discovery of 2,6-dichloro-1,4-phenylenediamine, a significant intermediate in the synthesis of dyes and polymers. The document details the initial synthesis, likely dating back to the late 19th century, and outlines the primary synthetic methodologies that have been developed since. Key experimental protocols for its preparation, starting from the chlorination of p-nitroaniline and subsequent reduction, are presented in detail. A thorough compilation of the compound's physicochemical and spectroscopic properties is provided in structured tables for easy reference. Furthermore, this guide includes visualizations of the synthetic pathway and a conceptual experimental workflow using the DOT language for Graphviz, adhering to specified formatting requirements.
Historical Context and Discovery
The first documented synthesis of this compound can be traced back to the late 19th century, a period of intense research in aromatic chemistry and dye synthesis. While the exact date of discovery is not definitively cited in readily available modern literature, historical chemical databases, such as the Beilstein Handbook of Organic Chemistry, reference early work on this and related compounds. The Beilstein Registry Number for this compound is 2209257, with the earliest references pointing to work from the late 1800s.
The primary impetus for the synthesis of this compound was its potential as a precursor for azo dyes. The introduction of chlorine atoms onto the phenylenediamine core was a common strategy to modify the color and improve the stability of the resulting dyes. Over the years, its utility has expanded to include applications as a monomer in the production of high-performance polymers and as a curing agent for resins.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, handling, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 609-20-1 | [1][2] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2] |
| Molecular Weight | 177.03 g/mol | [2] |
| Appearance | Grey to brown crystalline powder | [1] |
| Melting Point | 125-130 °C | [3] |
| Boiling Point | Decomposes | [1] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, and benzene. | [1] |
| Density | ~1.5 g/cm³ | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Interpretation | Reference |
| ¹H NMR | Spectra available, showing signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms. | [4] |
| ¹³C NMR | Spectra available, indicating the presence of four distinct carbon environments in the aromatic ring. The carbons attached to chlorine atoms show characteristic downfield shifts. | [4] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching vibrations are observable. | [4] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two chlorine atoms. | [4] |
Synthesis and Experimental Protocols
The most common and historically significant synthetic route to this compound involves a two-step process starting from p-nitroaniline.
Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline
The first step is the chlorination of p-nitroaniline. This reaction is typically carried out using a chlorinating agent in the presence of a strong acid.
Experimental Protocol: Chlorination of p-Nitroaniline
-
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Chlorate (KClO₃) or Chlorine Gas (Cl₂)
-
Glacial Acetic Acid (optional, as a solvent)
-
-
Procedure:
-
Dissolve p-nitroaniline in concentrated hydrochloric acid. The mixture may require gentle heating to achieve complete dissolution.[5]
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium chlorate in water to the cooled p-nitroaniline solution with constant stirring. Alternatively, chlorine gas can be bubbled through the solution.[5] The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the yellow precipitate of 2,6-dichloro-4-nitroaniline, wash it thoroughly with water to remove any residual acid, and dry it.
-
The crude product can be recrystallized from ethanol or acetic acid to obtain a pure product.[5]
-
Step 2: Reduction of 2,6-Dichloro-4-nitroaniline
The second step involves the reduction of the nitro group of 2,6-dichloro-4-nitroaniline to an amino group to yield the final product. Several methods can be employed for this reduction.
Experimental Protocol 1: Reduction with Tin and Hydrochloric Acid
This is a classic and reliable method for the reduction of aromatic nitro compounds.
-
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2,6-dichloro-4-nitroaniline and granulated tin.
-
Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require cooling to control the rate.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours until the yellow color of the nitro compound disappears.
-
Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate tin salts as tin hydroxide and liberate the free amine.
-
The product, this compound, can be isolated by steam distillation or by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.
-
Experimental Protocol 2: Catalytic Hydrogenation
This method offers a cleaner alternative to the use of metal/acid reductions.
-
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Palladium on Carbon (Pd/C) catalyst (5-10%)
-
Ethanol or Ethyl Acetate (as solvent)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Dissolve 2,6-dichloro-4-nitroaniline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by a pressure drop).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic pathway and a general experimental workflow.
References
Methodological & Application
Synthesis Protocol for 2,6-Dichloro-1,4-phenylenediamine: A Detailed Application Note for Researchers
Abstract
This document provides a detailed synthesis protocol for 2,6-Dichloro-1,4-phenylenediamine, a chemical intermediate with applications in the synthesis of dyes and polymers. The synthesis is a two-step process commencing with the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline, followed by the reduction of the nitro group to afford the final product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic amine that serves as a valuable building block in organic synthesis, particularly in the preparation of azo dyes and certain polyamides. Its synthesis involves the introduction of two chlorine atoms onto the p-nitroaniline backbone, followed by the reduction of the nitro functional group. The following protocol details a reliable method for its preparation in a laboratory setting.
Chemical Reaction Pathway
The overall synthesis can be depicted as follows:
Step 1: Chlorination of p-Nitroaniline
p-Nitroaniline is chlorinated to form the intermediate, 2,6-dichloro-4-nitroaniline.
Step 2: Reduction of 2,6-dichloro-4-nitroaniline
The nitro group of 2,6-dichloro-4-nitroaniline is reduced to an amine group to yield this compound.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
| Step | Reactant | Reagent/Catalyst | Solvent | Reaction Time | Temperature | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | p-Nitroaniline | Chlorine gas | Hydrochloric Acid (6N) | 3-4 hours | 105-110 °C | 2,6-dichloro-4-nitroaniline | ~84-92% | >97% | 185-194 °C |
| 2 | 2,6-dichloro-4-nitroaniline | Iron powder / Ammonium chloride | Ethanol/Water | 2-4 hours | Reflux | This compound | High | >98% | 135-138 °C |
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-4-nitroaniline[1][2][3]
This procedure is based on the chlorination of p-nitroaniline in a hydrochloric acid medium.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Chlorine gas
-
Water
-
Round-bottom flask with a reflux condenser and gas inlet tube
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, prepare a 6N solution of hydrochloric acid.
-
Suspend p-nitroaniline in the hydrochloric acid solution. The molar ratio of p-nitroaniline to hydrochloric acid should be optimized for solubility and reaction rate.
-
Heat the suspension to approximately 105-110 °C with vigorous stirring.
-
Bubble chlorine gas through the hot suspension. The reaction is exothermic and the temperature should be maintained.
-
Continue the chlorination for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 70-80 °C.
-
The solid product, 2,6-dichloro-4-nitroaniline, will precipitate. Filter the precipitate and wash it thoroughly with water to remove excess acid.
-
Dry the product in a vacuum oven. The resulting product is typically a lemon-yellow solid.[1]
Step 2: Synthesis of this compound[5]
This procedure outlines the reduction of the nitro intermediate using iron in the presence of an acidic catalyst.
Materials:
-
2,6-dichloro-4-nitroaniline
-
Iron powder (fine grade)
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add 2,6-dichloro-4-nitroaniline and a mixture of ethanol and water (e.g., 8:2 v/v) to act as the solvent.
-
To this suspension, add iron powder (approximately 3-5 molar equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
The reduction reaction is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a greyish powder.[2]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme care.
-
Hydrochloric acid is corrosive. Avoid contact with skin and eyes.
-
The final product, this compound, may be toxic and should be handled with care.[2]
Conclusion
The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. By following the detailed experimental procedures and safety precautions, researchers can successfully prepare this valuable chemical intermediate for various applications in organic synthesis.
References
Application Notes and Protocols for the Polymerization of 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dichloro-1,4-phenylenediamine in the synthesis of high-performance aromatic polyamides and polyimides. The protocols detailed below are based on established methods for the synthesis of related polymers and have been adapted for this specific monomer. The inclusion of chloro-substituents on the phenyl ring is anticipated to influence the polymer's properties, including thermal stability, solubility, and liquid crystalline behavior.
Introduction
This compound is a versatile monomer for the synthesis of aromatic polymers. The presence of two reactive amine functionalities allows for its use in polycondensation reactions with diacid chlorides to form polyamides or with dianhydrides to form polyimides. The electron-withdrawing nature and steric hindrance of the chlorine atoms are expected to affect the reactivity of the amine groups and influence the final properties of the resulting polymers. These properties may include enhanced thermal stability and flame retardancy, as well as altered solubility and chain packing, making them suitable for applications in high-performance materials.
Data Presentation
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) (in N2) | Reference Polymer System |
| Poly(p-phenylene terephthalamide) (PPTA) | >300 | 500 - 550 | p-phenylenediamine and terephthaloyl chloride |
| Fluorinated Polyamides | 189 - 214 | 475 - 483 | 2-(4-trifluoromethylphenoxy)terephthalic acid and various trifluoromethyl-substituted aromatic bis(ether amine)s |
| Polyamides with Ether and Xanthene Groups | 236 - 298 | 490 - 535 | 9,9-bis[4-(chloroformylphenoxy)phenyl]xanthene and various aromatic diamines |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference Polymer System |
| Polyamides with Cyano Groups | 79 - 93 | 1.7 - 2.6 | 9 - 15 | 2,6-bis(4-chloroformylphenoxy)benzonitrile and various aromatic diamines |
| Semifluorinated Aromatic Polyamides | up to 88 | up to 1.81 | up to 25 | Semifluorinated aromatic diamines and diacid chlorides |
Table 3: Thermal Properties of Aromatic Polyimides
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) (in N2) | Reference Polymer System |
| Polyimides from 2,6-bis(4-aminophenoxy)naphthalene | 255 - 295 | 543 - 563 | 2,6-bis(4-aminophenoxy)naphthalene and various aromatic tetracarboxylic dianhydrides |
| Polyimides from Diphenylsulfone Dianhydride | Not specified in abstract | >500 | Diphenylsulfone-3,3′,4,4′-tetracarboxylic dianhydride and various aromatic diamines |
Table 4: Mechanical Properties of Aromatic Polyimide Films
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference Polymer System |
| Polyimides from 2,6-bis(4-aminophenoxy)naphthalene | 105 - 124 | 1.5 - 2.3 | 7 - 22 | 2,6-bis(4-aminophenoxy)naphthalene and various aromatic tetracarboxylic dianhydrides |
Experimental Protocols
Monomer Purification
For structurally controlled polymerizations, it is crucial to use high-purity this compound. Commercial monomer can be purified by sublimation in vacuo to achieve a purity of >99.9%.[1]
Protocol 1: Synthesis of Poly(2,6-dichloro-1,4-phenylene terephthalamide) via Low-Temperature Solution Polycondensation
This protocol is adapted from the well-established synthesis of poly(p-phenylene terephthalamide) (PPTA).[2][3][4]
Materials:
-
This compound (purified by sublimation)
-
Terephthaloyl chloride (recrystallized from hexane)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous calcium chloride in anhydrous NMP to create the solvent system.
-
Add a stoichiometric amount of purified this compound to the NMP/CaCl2 solution. Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add an equimolar amount of terephthaloyl chloride as a solid powder to the stirred solution. The reaction is exothermic and the viscosity of the solution will increase significantly.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water in a blender.
-
Collect the fibrous polymer by filtration and wash it thoroughly with water and then methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Characterization:
-
Inherent Viscosity: Determined in a concentrated sulfuric acid solution (0.5 g/dL) at 30 °C.
-
Spectroscopy: FT-IR and NMR spectroscopy to confirm the chemical structure.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and glass transition temperature.
Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride
This protocol follows the conventional two-step method for polyimide synthesis.
Materials:
-
This compound (purified by sublimation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc.
-
Once the diamine has completely dissolved, add an equimolar amount of PMDA in one portion with vigorous stirring.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, and then heat to 100-120 °C for 3-4 hours to effect cyclodehydration.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 150-200 °C for 12 hours.
Characterization:
-
Inherent Viscosity: Measured on the poly(amic acid) precursor in DMAc (0.5 g/dL) at 30 °C.
-
Spectroscopy: FT-IR spectroscopy to monitor the conversion of poly(amic acid) to polyimide (disappearance of amic acid peaks and appearance of imide peaks).
-
Thermal Analysis: TGA and DSC to determine the thermal properties of the final polyimide.
-
Film Formation: The poly(amic acid) solution can be cast onto a glass plate and thermally imidized by stepwise heating to 300°C to form a flexible film.
Visualizations
Caption: Workflow for the synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide).
References
Application Notes and Protocols for Polyamide Synthesis with 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of the aromatic polyamide (aramid) from 2,6-dichloro-1,4-phenylenediamine and terephthaloyl chloride. The protocol is based on the established low-temperature solution polycondensation method, which is well-suited for monomers with reduced basicity due to electron-withdrawing substituents. This method facilitates the formation of high molecular weight polymers under mild conditions. Included are comprehensive protocols for monomer purification, polymerization, and polymer isolation. Quantitative data on the properties of the resulting polyamide, based on available literature for structurally similar aramids, are presented in a tabular format. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The properties of aramids can be tailored by modifying the chemical structure of the monomer units. The incorporation of halogen atoms, such as chlorine, into the polymer backbone can influence properties like solubility, flame retardancy, and liquid crystalline behavior. The synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide) involves the polycondensation of this compound with terephthaloyl chloride. The presence of two electron-withdrawing chlorine atoms on the diamine monomer reduces its basicity, making low-temperature solution polycondensation a highly effective method for producing a high molecular weight polymer. This document outlines a detailed procedure for this synthesis.
Data Presentation
Due to the limited availability of specific experimental data for poly(2,6-dichloro-1,4-phenylene terephthalamide), the following table summarizes typical quantitative data for analogous aromatic polyamides synthesized via low-temperature solution polycondensation. These values provide a reasonable expectation for the properties of the target polymer.
| Property | Typical Value Range for Analogous Aramids |
| Yield | > 95% |
| Inherent Viscosity (ηinh) | 0.8 - 2.5 dL/g |
| Weight-Average Molecular Weight (Mw) | 40,000 - 100,000 g/mol |
| Glass Transition Temperature (Tg) | 280 - 350 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C |
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (97% purity or higher)
-
Terephthaloyl chloride
-
-
Solvents:
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Hexamethylphosphoramide (HMPA) (anhydrous)
-
-
Reagents:
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (anhydrous)
-
Propylene oxide
-
Methanol
-
Nitrogen gas (high purity)
-
-
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Low-temperature bath (e.g., ice-salt bath)
-
Dropping funnel
-
Blender or homogenizer
-
Büchner funnel and filter flask
-
Vacuum oven
-
Vacuum sublimation apparatus
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide).
Detailed Methodologies
1. Purification of this compound
To achieve a high molecular weight polymer, it is crucial to use highly purified monomers. Commercial this compound (97%) should be purified to >99.5% purity.
-
Protocol:
-
Place the crude this compound in a vacuum sublimation apparatus.
-
Evacuate the apparatus to a pressure of <0.1 mmHg.
-
Gently heat the apparatus. The diamine will sublime and collect on the cold finger as purified crystals.
-
Repeat the sublimation process at least once more to ensure high purity.
-
Store the purified monomer under a dry, inert atmosphere until use.
-
2. Low-Temperature Solution Polycondensation
This procedure describes the synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide) on a laboratory scale.
-
Protocol:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube or nitrogen outlet.
-
Solvent and Salt Preparation: To the flask, add anhydrous N,N-dimethylacetamide (DMAc) and an inorganic salt such as anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (typically 5-10% by weight of the solvent). The salt enhances the solubility of the resulting aramid.
-
Diamine Dissolution: Under a constant, gentle stream of dry nitrogen, add the purified this compound to the solvent system. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Cooling: Cool the reaction flask to 0°C using an ice-salt bath.
-
Diacid Chloride Addition: Once the solution is cooled, slowly add an equimolar amount of terephthaloyl chloride in solid form or as a solution in a small amount of anhydrous DMAc, portion-wise over 30-60 minutes, while maintaining vigorous stirring.
-
Polymerization: Continue stirring the reaction mixture at 0°C for 2 to 4 hours. The viscosity of the solution will increase significantly as the polymer forms. After this period, allow the reaction to warm to room temperature and continue stirring overnight to ensure complete polymerization.
-
Neutralization (Optional but Recommended): To neutralize the hydrogen chloride (HCl) byproduct, which can cause polymer degradation, add a proton scavenger such as propylene oxide to the reaction mixture and stir for an additional 1-2 hours.
-
3. Polymer Isolation and Purification
-
Protocol:
-
Precipitation: Slowly pour the viscous polymer solution into a blender containing a large excess of a non-solvent, such as water or methanol, with vigorous stirring. This will cause the polyamide to precipitate as a fibrous or powdery solid.
-
Washing: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly several times with water to remove the solvent and any remaining salts, followed by washing with methanol to remove water and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for at least 24 hours or until a constant weight is achieved.
-
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the low-temperature solution polycondensation process.
Caption: Logical relationship of reactants and conditions in the polyamide synthesis.
Application of 2,6-Dichloro-1,4-phenylenediamine in the Synthesis of High-Performance Aromatic Polyamides
Introduction
2,6-Dichloro-1,4-phenylenediamine is an aromatic diamine monomer that holds significant promise for the development of advanced aromatic polyamides (aramids) with tailored properties. Its unique chlorinated structure, when incorporated into a polymer backbone, can disrupt chain packing and hydrogen bonding, leading to enhanced solubility and processability without compromising the high thermal stability inherent to aramids. This application note details the synthesis of a modified aramid homopolymer using this compound and terephthaloyl chloride, providing a comprehensive experimental protocol and characterizing the resulting polymer's properties. These materials are of particular interest to researchers and professionals in materials science and drug development, where high-performance, soluble polymers are sought for applications such as advanced coatings, membranes, and drug delivery systems.
Polymerization of this compound: A Detailed Protocol
The synthesis of poly(2,6-dichloro-1,4-phenylene terephthalamide) is achieved via low-temperature solution polycondensation. This method is ideal for producing high molecular weight aramids while minimizing side reactions.
Materials:
-
This compound (99.9% purity, sublimed)
-
Terephthaloyl chloride (99.5+% purity)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Low-temperature bath
-
Addition funnel
-
High-speed blender
-
Vacuum oven
Experimental Procedure:
-
Monomer Purification: 2,6-Dichloro-p-phenylenediamine can be purchased at 97% purity and should be purified to 99.9% by sublimation in vacuo at least twice to ensure the synthesis of structurally controlled polymers.[1]
-
Solvent and Additive Preparation: In a three-necked flask, prepare a solvent system of N-methyl-2-pyrrolidone (NMP) containing 5-10% (w/v) of anhydrous lithium chloride (LiCl). The LiCl aids in the dissolution of the polymer as it forms.
-
Diamine Dissolution: Under a nitrogen atmosphere, add the purified this compound to the NMP/LiCl solvent system. Stir the mixture gently until the monomer is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5°C using a low-temperature bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the cooled diamine solution under vigorous stirring. The terephthaloyl chloride can be added as a solid or as a solution in a small amount of anhydrous NMP.
-
Polymerization: Continue the reaction at 0-5°C for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a high-speed blender containing methanol or water.
-
Neutralization and Purification: The precipitated polymer should be thoroughly washed with water to remove the solvent, LiCl, and any unreacted monomers. A final wash with a dilute sodium bicarbonate solution can be used to neutralize any residual hydrochloric acid, followed by several washes with deionized water until the washings are neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of Poly(2,6-dichloro-1,4-phenylene terephthalamide)
The resulting polymer, a "random" aramid, exhibits properties that are distinct from its non-chlorinated counterpart, poly(p-phenylene terephthalamide) (PPTA).
| Property | Value/Observation | Reference |
| Inherent Viscosity | 3.85 dL/g (for a 50/50 copolymer with p-phenylenediamine in DMAc/Li₂CO₃) | |
| Solubility | The introduction of 2-chloro-p-phenylenediamine as a comonomer can improve the solubility of the resulting aramid. The homopolymer is expected to have enhanced solubility in organic solvents compared to PPTA. | [1] |
| Thermal Stability | The thermal properties of the modified polymer are slightly decreased compared to PPTA, but it remains a resin with good stability. | |
| Mechanical Properties | Films formed from copolymers containing 2-chloro-p-phenylenediamine (at 45 mol%) exhibit improved mechanical properties and fracture toughness compared to pure PPTA films produced by the same method. |
Logical Workflow for Aramid Synthesis from this compound
The following diagram illustrates the key steps in the synthesis and processing of aramids from this compound.
Caption: Workflow for aramid synthesis and characterization.
Conceptual Relationship of Monomer Structure to Polymer Properties
The inclusion of the dichloro-substituted monomer directly influences the final properties of the aramid. This relationship can be visualized as follows:
Caption: Monomer structure's impact on polymer properties.
Conclusion
The use of this compound as a monomer in polymerization reactions offers a strategic approach to developing advanced aramids with enhanced solubility and processability. The detailed protocol provided herein serves as a foundational method for researchers to synthesize and explore these novel materials. The improved properties of the resulting polymers open up new avenues for their application in demanding fields, including the potential for creating sophisticated drug delivery platforms where soluble, biocompatible, and stable polymers are essential. Further research into the homopolymer's specific properties and its performance in various applications is warranted.
References
Application Notes and Protocols for the Analytical Detection of 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1,4-phenylenediamine (DCPIA) is an aromatic amine used as an intermediate in the synthesis of dyes and polymers.[1] It is also a metabolite of the fungicide Dicloran.[1] Due to its potential toxicity and classification as a possible carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, consumer products, and biological systems.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).
Genotoxic Potential of this compound
This compound has been shown to be mutagenic in several in vitro studies, including the Salmonella typhimurium (Ames) test and mouse lymphoma assays.[1] This suggests that the compound can induce DNA damage, a key event in the initiation of carcinogenesis. The exact mechanism of its genotoxicity is not fully elucidated but is believed to involve metabolic activation to reactive intermediates that can form adducts with DNA.
Caption: Potential genotoxic pathway of this compound.
Quantitative Data Summary
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV | HPLC-MS/MS (Triple Quad) |
| Analyte | Phenylenediamine Isomers | 2-Chloro-1,4-phenylenediamine sulfate |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Poroshell 120 Bonus-RP, 3.0 x 100 mm, 2.7 µm[4] |
| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile |
| Detection | UV at 200 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | ~10 ng/mL | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Linearity Range | Not specified | Not specified |
| Recovery (%) | Not specified | Not specified |
| Reference | Adapted from SIELC | Adapted from Agilent Technologies[4] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | GC-MS |
| Analyte | Chlorinated Anilines (as a proxy) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (2 min), then 14 °C/min to 280 °C (hold 20 min) |
| Detection | Electron Ionization (EI), Selected Ion Monitoring (SIM) |
| Limit of Detection (LOD) | ~0.1 pg (for derivatized p-phenylenediamine)[5] |
| Limit of Quantification (LOQ) | 0.0037 mg/m³ (for p-chloroaniline in air)[6] |
| Linearity Range | 0.1 - 25 µg/mL (for derivatized p-phenylenediamine)[5] |
| Recovery (%) | ~85% (for p-phenylenediamine)[5] |
| Reference | Adapted from Di Gioia et al. (2005)[5] and DGUV Method 02[6] |
Experimental Protocols
HPLC-UV Method for Phenylenediamine Isomers (Adaptable for DCPIA)
This protocol is based on a method for separating phenylenediamine isomers and can be adapted for this compound.
Caption: Workflow for HPLC-UV analysis of phenylenediamines.
a. Reagents and Materials:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sulfuric acid (concentrated, analytical grade)
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV detector
-
Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent reverse-phase C18 column
c. Preparation of Standard Solutions:
-
Prepare a stock solution of 1 mg/mL of this compound in a 1:1 mixture of acetonitrile and deionized water.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
d. Sample Preparation (for a solid matrix like a dye product):
-
Accurately weigh approximately 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase and vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
e. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water/Sulfuric Acid (e.g., 40:60:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 200 nm (or the λmax of DCPIA)
f. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
HPLC-MS/MS Method for Chlorinated Phenylenediamines in Hair Dyes
This protocol is adapted from a method for analyzing various hair dye components, including a chlorinated phenylenediamine.[4]
Caption: Workflow for HPLC-MS/MS analysis of chlorinated phenylenediamines.
a. Reagents and Materials:
-
This compound standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm regenerated cellulose syringe filters
b. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Poroshell 120 Bonus-RP column (3.0 x 100 mm, 2.7 µm) or equivalent.
c. Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
d. Sample Preparation (Hair Dye):
-
Weigh 0.5 g of the hair dye sample into a 15 mL centrifuge tube.[4]
-
Add 10 mL of acetonitrile and sonicate for 10 minutes.[4]
-
Filter the extract through a 0.2 µm regenerated cellulose syringe filter into an HPLC vial.[4]
e. Chromatographic and MS Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Determine the precursor ion (M+H)+ and suitable product ions for this compound.
f. Data Analysis:
-
Use the instrument software to integrate the peak areas of the MRM transitions.
-
Quantify the analyte using a calibration curve constructed from the standard solutions.
GC-MS Method for Chlorinated Anilines (Adaptable for DCPIA)
This protocol is based on methods for analyzing other chlorinated anilines and can be adapted for this compound. Derivatization may be necessary for improved chromatography.
Caption: Workflow for GC-MS analysis of chlorinated anilines.
a. Reagents and Materials:
-
This compound standard (≥98% purity)
-
Methylene chloride (pesticide grade)
-
Sodium sulfate (anhydrous)
-
(Optional) Acetic anhydride for derivatization
-
Internal standard (e.g., d-labeled analogue or a structurally similar compound)
b. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
DB-5MS column (30 m x 0.25 mm, 0.25 µm) or equivalent
c. Preparation of Standard Solutions:
-
Prepare a stock solution of 1 mg/mL of this compound in methylene chloride.
-
Prepare calibration standards by serial dilution.
-
If performing derivatization, treat the standards with the derivatizing agent.
d. Sample Preparation (Water Sample):
-
To 1 L of water sample, add a known amount of internal standard.
-
Adjust the pH to >11 with 5M NaOH.
-
Extract three times with 60 mL portions of methylene chloride.
-
Dry the combined extracts by passing them through anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
e. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 60 °C for 2 min, then ramp at 14 °C/min to 280 °C and hold for 20 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
f. Data Analysis:
-
Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
References
Application Notes and Protocols for the Purification of Crude 2,6-Dichloro-1,4-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1,4-phenylenediamine is a crucial building block in the synthesis of various high-performance polymers, dyes, and pharmaceutical compounds. The purity of this diamine is paramount, as impurities can significantly impact the properties, efficacy, and safety of the final products. This document provides detailed protocols for the purification of crude this compound, enabling researchers to obtain high-purity material suitable for demanding applications.
The primary synthetic route to this compound involves the reduction of 2,6-dichloro-4-nitroaniline. Consequently, crude samples of the diamine may contain unreacted starting material, partially reduced intermediates, and other side-products. The purification methods detailed below are designed to effectively remove these common impurities.
Common Impurities
The crude this compound, synthesized via the reduction of 2,6-dichloro-4-nitroaniline, may contain the following impurities:
-
2,6-dichloro-4-nitroaniline: Unreacted starting material.
-
Partially reduced intermediates: Such as nitroso and hydroxylamino derivatives.
-
Isomeric impurities: Other positional isomers of dichlorophenylenediamine if the starting materials are not pure.
-
Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.[1]
Purification Techniques
Several methods can be employed to purify crude this compound. The choice of technique depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. The most common and effective methods are recrystallization and column chromatography. For achieving ultra-high purity, sublimation can be utilized.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For phenylenediamines, solvents such as water, toluene, or alcohol mixtures are often effective.
Protocol 1: Recrystallization from Toluene
This protocol is adapted from a method for the closely related compound, 2-chloro-1,4-phenylenediamine, and is suitable for removing less polar impurities.[2]
Materials:
-
Crude this compound
-
Toluene
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add toluene in a mass ratio of approximately 3:1 (toluene:diamine).[2]
-
Heating: Heat the mixture to 80-90 °C with continuous stirring until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the diamine) to the solution. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon and any insoluble impurities.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Recrystallization from Aqueous Solution
This method is effective for removing more polar impurities and is a common technique for purifying phenylenediamines.
Materials:
-
Crude this compound
-
Deionized water
-
Sodium hydrosulfite (optional, as an antioxidant)
-
Activated Carbon
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Suspend the crude diamine in deionized water in an Erlenmeyer flask. Heat the mixture to boiling with stirring. Add the minimum amount of hot water required to fully dissolve the solid.
-
Antioxidant Addition (Optional): To prevent oxidation, a small amount of sodium hydrosulfite can be added to the boiling solution.
-
Decolorization: Add activated carbon to the hot solution and continue to boil for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified product under vacuum.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For aromatic amines, which can interact strongly with acidic silica gel, special considerations are necessary.
Protocol 3: Column Chromatography using Amine-Functionalized Silica Gel
This method mitigates the issue of strong binding and potential degradation of basic amines on standard silica gel.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of the amine-functionalized silica gel in hexane and pack it into the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-condensed back into a pure solid.[3][4][5] This method is particularly effective for obtaining very high purity material (>99.9%) as it can separate the target compound from non-volatile impurities.[3]
Protocol 4: Vacuum Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.
-
Vacuum Application: Evacuate the apparatus using a vacuum pump. A high vacuum is generally preferred.
-
Heating and Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger. Gently heat the bottom of the apparatus. The temperature should be carefully controlled to be high enough for the diamine to sublime but below its decomposition temperature and the sublimation temperature of less volatile impurities.
-
Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully break the vacuum and collect the purified crystals from the cold finger.
Data Presentation
The following table summarizes the expected outcomes for the different purification techniques. The values are estimates based on typical results for similar aromatic amines and will vary depending on the quality of the crude material.
| Purification Technique | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Considerations |
| Recrystallization (Toluene) | 85-95% | >98% | 75-90% | Effective for removing non-polar impurities. |
| Recrystallization (Aqueous) | 85-95% | >98% | 70-85% | Good for removing polar impurities; risk of oxidation. |
| Column Chromatography | 70-90% | >99% | 50-80% | Effective for complex mixtures; can be time-consuming. |
| Sublimation | >95% | >99.9% | 60-90% | Excellent for achieving very high purity; requires specialized equipment. |
Visualization
Workflow for Purification Method Selection
The choice of purification method often depends on the initial purity of the crude material and the desired final purity for the intended application. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Purification method selection workflow.
Logical Relationship of Purification Steps
The following diagram illustrates the general sequence and relationship of steps within a typical purification process.
Caption: General steps in recrystallization.
References
Application Note: Recrystallization of 2,6-Dichloro-1,4-phenylenediamine for Enhanced Purity
Introduction
2,6-Dichloro-1,4-phenylenediamine is a crucial intermediate in the synthesis of various commercial products, including dyes and polymers.[1] The purity of this diamine is paramount to ensure the desired properties and reactivity in subsequent applications. This application note provides a detailed protocol for the purification of this compound via recrystallization, a robust and widely used technique for the purification of solid organic compounds.[2][3] The procedure outlined below is designed to be a reliable method for researchers, scientists, and professionals in the field of drug development and materials science to obtain high-purity this compound.
Physicochemical Properties and Solubility
This compound is a solid that can appear as a pale brown, light brown, or grey powder. It has a melting point in the range of 122-127 °C. The compound is known to be insoluble in water but possesses slight solubility in organic solvents like chloroform and methanol. For the purpose of recrystallization, a solvent is required in which the compound has low solubility at room temperature but high solubility at an elevated temperature. Based on procedures for structurally similar compounds, toluene has been identified as a suitable solvent for the recrystallization of chlorinated phenylenediamines.[4]
Data Presentation: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Elevated Temperature |
| Water | Insoluble[5] | Insoluble |
| Toluene | Sparingly Soluble | Soluble |
| Methanol | Slightly Soluble | Moderately Soluble |
| Chloroform | Slightly Soluble | Moderately Soluble |
| Ethanol | Sparingly Soluble | Moderately Soluble |
| Acetone | Sparingly Soluble | Moderately Soluble |
Experimental Protocols
This section details the step-by-step procedure for the recrystallization of this compound using toluene as the solvent.
Materials and Equipment:
-
Crude this compound
-
Toluene (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Safety Precautions:
-
This compound is an irritant and may be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine particles of the diamine.
-
Toluene is a flammable solvent. Ensure there are no open flames or spark sources in the vicinity.
-
When heated to decomposition, this compound can emit toxic fumes of chlorine and nitrogen oxides.[5]
Recrystallization Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
In a separate flask, heat the toluene to its boiling point (approximately 111 °C) using a heating mantle or hot plate.
-
Carefully add the minimum amount of hot toluene to the flask containing the crude solid to just dissolve it completely with stirring. The dissolution for a similar compound, 2-chloro-1,4-phenylenediamine, is carried out at a temperature between 60-90 °C.[4] A similar temperature range is recommended here. Avoid adding an excess of solvent to maximize the yield of the purified crystals.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it indicates the presence of colored impurities.
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution (approximately 1-2% of the weight of the crude solid).
-
Reheat the solution to boiling for a few minutes while stirring. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are any insoluble impurities, a hot filtration step is necessary.
-
Preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heating source.
-
Quickly filter the hot solution through the preheated funnel into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent contamination and allow for slow cooling.
-
Let the flask cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold toluene.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for a few minutes to help dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (122-127 °C) is an indicator of high purity.
-
Further analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR) to confirm the purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization procedure.
Caption: A flowchart of the recrystallization process.
References
- 1. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 5. This compound | 609-20-1 [chemicalbook.com]
Application Notes: 2,6-Dichloro-1,4-phenylenediamine in Azo Dye Manufacturing
Introduction
2,6-Dichloro-1,4-phenylenediamine is a key aromatic diamine intermediate utilized in the synthesis of a variety of azo dyes, particularly disperse dyes for synthetic fibers. Its chemical structure, featuring two amine groups and two chlorine atoms on a benzene ring, allows for the creation of dyes with specific chromophoric properties and good fastness. The presence of chlorine atoms can enhance the light fastness and sublimation fastness of the resulting dyes, making them suitable for applications on polyester and other synthetic textiles.
Applications in Dye Synthesis
The primary application of this compound in dye manufacturing is as a diazo component in the synthesis of azo dyes. The general process involves two main stages: diazotization and azo coupling.
-
Diazotization: One of the amine groups of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.
By carefully selecting the coupling component, a wide range of colors can be achieved. The second amine group on the this compound moiety can also potentially be diazotized to form disazo dyes, leading to more complex and intensely colored molecules.
A notable application is in the synthesis of disperse dyes, which are non-ionic dyes with low water solubility, designed for dyeing hydrophobic fibers like polyester. For instance, a structurally related compound, 2,6-dichloro-4-nitroaniline, is a precursor for Disperse Orange 37 and Disperse Brown 1.[1][2] The synthesis of analogous dyes can be achieved starting from this compound.
Quantitative Data Summary
The following table summarizes the properties of a representative disperse dye, Disperse Orange 37, which is synthesized from a precursor structurally similar to this compound. This data provides an indication of the performance characteristics that can be expected from dyes derived from this class of intermediates.
| Property | Value | References |
| Dye Name | Disperse Orange 37 (Analogous) | [3] |
| C.I. Name | Disperse Orange 37 | [2] |
| Molecular Formula | C₁₇H₁₅Cl₂N₅O₂ | [2] |
| Molecular Weight | 392.24 g/mol | [2] |
| λmax (in acetonitrile) | 480 nm | [4] |
| Molar Extinction Coefficient (ε) | 24,500 L·mol⁻¹·cm⁻¹ | [4] |
| Light Fastness (on Polyester) | 6-7 (on a scale of 1-8) | [3] |
| Washing Fastness (Staining) | 5 (on a scale of 1-5) | [3] |
Experimental Protocols
Synthesis of a Representative Monoazo Disperse Dye
This protocol describes the synthesis of a monoazo disperse dye analogous to Disperse Orange 37, using this compound as the starting diazo component and N-ethyl-N-cyanoethylaniline as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N-ethyl-N-cyanoethylaniline
-
Sodium acetate
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Part 1: Diazotization of this compound
-
In a 250 mL beaker, add a calculated amount of this compound and a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The formation of the diazonium salt solution is indicated by a clear solution.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N-ethyl-N-cyanoethylaniline in a suitable solvent, such as a mixture of acetic acid and water.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
After the addition is complete, adjust the pH of the mixture to 4-5 by adding a solution of sodium acetate.
-
Continue stirring the reaction mixture for 2-3 hours at 0-5 °C to allow for the complete formation of the azo dye precipitate.
Part 3: Isolation and Purification of the Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold distilled water to remove any unreacted salts and acids.
-
Further wash the crude dye with a small amount of cold ethanol to remove any unreacted coupling component.
-
Dry the purified dye in a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the synthesis of a monoazo disperse dye.
Caption: Logical relationship of starting materials to final dye properties.
References
Application Notes and Protocols for 2,6-Dichloro-1,4-phenylenediamine as a Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-Dichloro-1,4-phenylenediamine as a curing agent for resins, particularly epoxy resins. Due to the limited specific data available for this compound in resin curing applications, this document outlines the general principles, expected effects based on its chemical structure, and provides detailed protocols for its evaluation.
Introduction
This compound is an aromatic diamine that has been used as an intermediate in the synthesis of dyes and polymers.[1][2] Its chemical structure, featuring two primary amine groups and two electron-withdrawing chlorine atoms on the benzene ring, suggests its potential as a curing agent for epoxy and other thermosetting resins. Aromatic amines are a well-established class of curing agents known for imparting high thermal stability, excellent chemical resistance, and good mechanical properties to cured resins.[3] The chlorine substituents on the phenylenediamine backbone are expected to influence its reactivity and the final properties of the cured polymer. Specifically, the electron-withdrawing nature of chlorine atoms can decrease the basicity of the amine groups, potentially leading to a less reactive system that requires higher curing temperatures compared to non-halogenated aromatic diamines.[4]
Curing Mechanism
The curing of epoxy resins with primary amines like this compound proceeds through a nucleophilic addition reaction. Each of the two primary amine groups contains two active hydrogen atoms that can react with the epoxide groups of the resin. The reaction can be summarized in two main steps:
-
Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group, resulting in a tertiary amine and another hydroxyl group.
This process continues until a highly cross-linked, three-dimensional polymer network is formed. The presence of two primary amine groups per molecule of this compound allows it to act as a cross-linking agent, connecting multiple resin chains.
Curing Reaction Pathway
Caption: General reaction pathway for epoxy resin curing with a primary diamine.
Expected Effects on Resin Properties
Based on studies of other chlorinated aromatic diamines used as curing agents, the incorporation of this compound into a resin matrix is anticipated to influence the following properties:
-
Thermal Stability: The aromatic nature of the curing agent is expected to contribute to a high glass transition temperature (Tg) and good thermal stability of the cured resin.
-
Mechanical Properties: The rigid structure of the phenylenediamine backbone can enhance the stiffness and mechanical strength of the cured material. The presence of chlorine atoms may also increase intermolecular interactions, potentially leading to improved mechanical performance.[3]
-
Chemical Resistance: The dense cross-linked network and the chemical stability of the aromatic rings generally result in excellent resistance to a wide range of chemicals and solvents.
-
Reactivity and Processing: The electron-withdrawing chlorine atoms are likely to reduce the reactivity of the amine groups, leading to a longer pot life and requiring higher temperatures for curing compared to non-substituted aromatic diamines. This can be advantageous for processes requiring a longer working time before gelation.[4]
Quantitative Data Summary
The following table provides a template for summarizing key performance indicators when evaluating this compound as a curing agent. Representative data from a study on an epoxy resin cured with a different chlorinated aromatic diamine (4,4′-methylenebis(2-chloroaniline) - MOCA) is included for illustrative purposes and to provide a potential baseline for comparison.[3]
| Property | Test Method | This compound | Reference: AFG-90MH-MOCA-C[3] |
| Curing Profile | |||
| Initial Curing Temperature (Ti) | DSC | User to determine | ~150 °C |
| Peak Curing Temperature (Tp) | DSC | User to determine | ~180 °C |
| Final Curing Temperature (Tf) | DSC | User to determine | ~220 °C |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | DMA / DSC | User to determine | 190 °C |
| Decomposition Temperature (Td) | TGA | User to determine | > 350 °C |
| Mechanical Properties | |||
| Flexural Strength | ASTM D790 | User to determine | 165 MPa |
| Tensile Strength | ASTM D638 | User to determine | Data not available |
| Chemical Properties | |||
| Water Absorption | ASTM D570 | User to determine | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the performance of this compound as a resin curing agent.
Protocol 1: Preparation of Cured Resin System
Objective: To prepare a cured epoxy resin sample using this compound.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (curing agent)
-
Solvent (if necessary, for viscosity reduction, e.g., acetone)
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Vacuum oven
-
Mold for sample casting
Procedure:
-
Stoichiometric Calculation: Determine the required amount of curing agent. The optimal ratio is typically when the number of moles of active hydrogen in the amine is equal to the number of moles of epoxy groups in the resin. This compound has 4 active hydrogens per molecule.
-
Mixing:
-
Preheat the epoxy resin to a moderate temperature (e.g., 60-80 °C) to reduce its viscosity.
-
Add the calculated amount of this compound to the preheated resin.
-
Mix thoroughly until the curing agent is completely dissolved and the mixture is homogeneous. If necessary, a small amount of solvent can be used, which should be removed later.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Place the mold in an oven and cure according to a predefined temperature profile. A typical curing schedule for aromatic amines involves a multi-stage process, for example:
-
120 °C for 1 hour
-
150 °C for 2 hours
-
Post-curing at 180 °C for 1 hour
-
-
The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).
-
-
Cooling and Demolding: After curing, allow the sample to cool down slowly to room temperature before demolding to avoid thermal stress.
Protocol 2: Characterization of Curing Behavior by DSC
Objective: To determine the curing profile (onset, peak, and end temperatures) and the heat of reaction.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Prepare a small amount (5-10 mg) of the uncured epoxy/curing agent mixture as described in Protocol 1.
-
Dynamic Scan:
-
Place the sample in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected final curing temperature (e.g., 250 °C).
-
Record the heat flow as a function of temperature. The resulting exotherm provides the initial (Ti), peak (Tp), and final (Tf) curing temperatures, as well as the total heat of reaction (ΔH).
-
-
Isothermal Scan (Optional): To study the curing kinetics at a specific temperature, hold the sample at a constant temperature and record the heat flow as a function of time.
Protocol 3: Determination of Glass Transition Temperature (Tg)
Objective: To measure the glass transition temperature of the cured resin, which is an indicator of its thermal stability.
Instrumentation:
-
Dynamic Mechanical Analyzer (DMA) or DSC
Procedure (using DMA):
-
Sample Preparation: Prepare a rectangular sample of the cured resin with appropriate dimensions for the DMA instrument.
-
Measurement:
-
Mount the sample in the DMA.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Heat the sample at a constant rate (e.g., 3-5 °C/min) through the expected transition region.
-
The Tg can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus (E').
-
Experimental Workflow Diagram
Caption: A typical workflow for preparing and characterizing a resin cured with a novel agent.
Safety Precautions
This compound is a chemical that should be handled with appropriate safety measures. It may be harmful if swallowed, in contact with skin, or if inhaled.[5] It is also important to note that there is limited evidence for its carcinogenicity in experimental animals.[2] Therefore, it is crucial to:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
By following these guidelines and protocols, researchers can effectively evaluate the potential of this compound as a curing agent for high-performance resin applications.
References
Application Notes and Protocols for Handling and Disposal of 2,6-Dichloro-1,4-phenylenediamine Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and disposal of waste containing 2,6-Dichloro-1,4-phenylenediamine. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Introduction to this compound
This compound is an aromatic amine used in various industrial applications, including the synthesis of dyes and as an intermediate in the production of pharmaceuticals and polymers.[1] Due to its chemical structure, it is classified as a hazardous substance with significant toxicological and environmental concerns.[2][3]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 609-20-1[4] |
| Molecular Formula | C₆H₆Cl₂N₂[4] |
| Molecular Weight | 177.03 g/mol [4] |
| Appearance | Solid |
| Melting Point | 164-166 °C (decomposes)[5] |
| Solubility | Insoluble in water[6] |
Hazard Identification and Safety Precautions
Summary of Hazards
This compound is classified as a hazardous chemical with the following primary concerns:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[2]
-
Skin and Eye Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
-
Carcinogenicity: While not definitively classified as a carcinogen by NTP or OSHA, it has been shown to cause pancreatic cancer in rats at high doses.[2][4]
-
Other Hazards: Upon decomposition when heated, it can emit highly toxic fumes of chlorine and nitrogen oxides.[6]
Personal Protective Equipment (PPE)
All personnel handling this compound or its waste must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[7]
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Lab Coat: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is required.[3]
Experimental Protocol for Handling and Waste Collection
3.1. Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Eyewash stations and safety showers must be readily accessible.[9]
3.2. Handling Procedures
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not breathe in dust or vapors.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
3.3. Waste Collection
-
Segregation: Waste containing this compound must be collected separately from other waste streams. Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; do not use metal containers for corrosive waste.[10] The original container can often be used for waste collection.[10]
-
Labeling: The waste container must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]
-
Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure satellite accumulation area (SAA).[10][11]
Spill and Emergency Procedures
4.1. Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[2]
-
Clean-up:
-
Report: Report the spill to the appropriate environmental health and safety (EHS) office.
4.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Waste Disposal Protocol
All waste containing this compound must be disposed of as hazardous waste.
5.1. On-Site Accumulation
-
Accumulate the waste in the designated and properly labeled container in the satellite accumulation area.
-
Do not exceed the maximum allowable quantity of hazardous waste in the SAA as per institutional and regulatory guidelines.[10]
5.2. Off-Site Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The waste will be transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment in accordance with local, state, and federal regulations.[2]
Visualizations
Waste Handling and Disposal Workflow
Caption: Workflow for handling and disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 609-20-1 | FD00633 [biosynth.com]
- 5. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]
- 6. This compound | 609-20-1 [chemicalbook.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. nswai.org [nswai.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-1,4-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloro-1,4-phenylenediamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of 2,6-dichloro-4-nitroaniline.
Problem 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion of 2,6-dichloro-4-nitroaniline to the desired product. What are the possible causes and solutions?
-
Answer: Low conversion is a common issue that can stem from several factors related to the reagents, catalyst, and reaction conditions.
-
Inactive Reducing Agent or Catalyst:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): The catalyst may be old, deactivated, or poisoned. Ensure you are using a fresh batch of catalyst. For substrates with halogen substituents, Raney Nickel can sometimes be a better choice than Pd/C to avoid dehalogenation.[1]
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): The surface of the metal powder may be oxidized. Consider activating the metal powder before use. The concentration of the acid is also crucial for the reaction rate.[1]
-
-
Poor Solubility: The starting material, 2,6-dichloro-4-nitroaniline, may not be sufficiently soluble in the chosen solvent at the reaction temperature. This is a common issue that limits the reaction rate.[1]
-
Solution: Try using a co-solvent system, such as ethanol/water or acetic acid, to improve solubility. For catalytic hydrogenation, protic co-solvents can be beneficial.[1]
-
-
Insufficient Temperature: Many reduction reactions proceed at room temperature, but some substrates require heating to achieve a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
-
Problem 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity towards this compound?
-
Answer: The reduction of a nitro group proceeds through several intermediates, and incomplete reaction or side reactions can lead to impurities.
-
Common Side Products: Intermediates such as nitroso and hydroxylamine compounds can be formed. Condensation reactions between these intermediates can lead to the formation of azoxy and azo compounds.[1]
-
Solutions to Improve Selectivity:
-
Control Reaction Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of side products. Ensure efficient stirring and cooling to maintain a stable temperature.
-
Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure the reaction goes to completion and reduces any intermediates.
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) is known to be a mild reducing agent that can be selective for the nitro group in the presence of other reducible functional groups.[1] Iron (Fe) in acidic conditions is also a mild and effective option.[1]
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product. What are the recommended purification methods?
-
Answer: Proper workup and purification are critical for obtaining high-purity this compound.
-
Workup:
-
Catalytic Hydrogenation: After the reaction, the catalyst must be carefully removed by filtration through a pad of Celite.
-
Metal/Acid Reduction: After the reaction, the excess metal is typically removed by filtration. The reaction mixture is then basified to precipitate the amine, which can be extracted with an organic solvent. For reductions using SnCl₂, quenching with a base like sodium bicarbonate is necessary, which can lead to the formation of tin oxides that may complicate filtration.[2]
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. For a compound similar to the target, 2-chloro-1,4-phenylenediamine, recrystallization from toluene has been reported.[3] The general procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.
-
Finding a Suitable Solvent: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents to find the optimal one. Due to the presence of two chlorine atoms, solvents like ethanol, methanol, or mixtures with water could be good starting points.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently cited method for preparing this compound is the reduction of 2,6-dichloro-4-nitroaniline.[4] This precursor can be synthesized by the chlorination of 4-nitroaniline.[5][6][7]
Q2: Which reducing agents are most effective for the conversion of 2,6-dichloro-4-nitroaniline?
A2: Several reducing agents can be employed, each with its own advantages and disadvantages. The choice often depends on the scale of the reaction, available equipment, and the desired purity. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. This is often a clean method but requires specialized equipment for handling hydrogen gas.[1]
-
Metal Powders in Acidic Media: Iron (Fe) or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. These are cost-effective and common laboratory methods.[1]
-
Stannous Chloride (SnCl₂): A mild reducing agent that can offer good selectivity.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The starting material (2,6-dichloro-4-nitroaniline) is a colored compound, and its disappearance can be visually tracked. The product, an aromatic amine, will have a different Rf value. Staining with an appropriate reagent may be necessary to visualize the product spot clearly.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. When working with flammable solvents or hydrogen gas, ensure proper ventilation and avoid ignition sources. Phenylenediamines can be toxic and may cause skin irritation or allergic reactions, so handle them with care.[8]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 2,6-dichloro-4-nitroaniline using Iron in Acidic Medium
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-4-nitroaniline in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Reagents: Add iron powder (typically 5-10 equivalents) and a catalytic amount of ammonium chloride.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization.
Protocol 2: General Procedure for the Reduction of 2,6-dichloro-4-nitroaniline using Stannous Chloride
This protocol provides a general method using SnCl₂.
-
Reaction Setup: Dissolve 2,6-dichloro-4-nitroaniline in ethanol in a round-bottom flask.
-
Addition of Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add ethyl acetate and carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Filter the resulting suspension through Celite. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitroarene Reduction
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol, methanol) | Clean reaction, high yields | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric, potential for dehalogenation.[1] |
| H₂/Raney Ni | H₂ gas, Raney Ni catalyst, solvent (e.g., ethanol) | Effective for substrates prone to dehalogenation with Pd/C.[1] | Pyrophoric catalyst, requires careful handling. |
| Fe/HCl or Fe/NH₄Cl | Iron powder, acid or salt, solvent (e.g., ethanol/water) | Inexpensive, readily available reagents, generally good yields. | Can require harsh acidic conditions, workup can be tedious. |
| SnCl₂/HCl | Stannous chloride, acid, solvent (e.g., ethanol) | Mild conditions, good for substrates with other reducible groups.[2] | Stoichiometric amounts of tin salts are required, leading to significant waste; workup can be complicated by tin oxides.[2] |
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 4. This compound | 609-20-1 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 7. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 8. 2,6-Dichloro-para-Phenylenediamine (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
Technical Support Center: Synthesis of 2,6-Dichloro-1,4-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-1,4-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory and industrial synthesis method is the reduction of 2,6-dichloro-4-nitroaniline. This precursor is typically synthesized by the chlorination of 4-nitroaniline[1][2].
Q2: What are the primary side reactions to be aware of during the reduction of 2,6-dichloro-4-nitroaniline?
A2: The main side reactions of concern are:
-
Incomplete Reduction: The reaction may stall at intermediate stages, leading to the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) impurities.
-
Dehalogenation: Loss of one or both chlorine atoms from the aromatic ring can occur, leading to the formation of monochloro- or unsubstituted phenylenediamines.
-
Formation of Azo/Azoxy Compounds: Under certain conditions, particularly with incomplete reduction or in the presence of specific catalysts, intermediates can condense to form dimeric impurities like azoxybenzenes[3].
Q3: How can I monitor the progress of the reduction reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant change in polarity is expected as the nitro group is reduced to the more polar amine. Disappearance of the starting material spot/peak and the appearance of the product spot/peak indicate the progression of the reaction[4].
Q4: What are the recommended methods for purifying the final this compound product?
A4: Common purification techniques include:
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent or solvent system can be identified[4].
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from less polar starting materials and more polar byproducts[4].
-
Acid-Base Extraction: The basic nature of the amino groups allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer[4].
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed. - Increase the reaction temperature, but be cautious of potential side reactions like dehalogenation. - Ensure the reducing agent is active and used in sufficient stoichiometric excess. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | - Use a fresh batch of catalyst. - Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur compounds). - Increase the catalyst loading. |
| Product Loss During Workup | - Optimize extraction and washing procedures to minimize product loss to the aqueous phase. - If the product is isolated as a salt, ensure complete precipitation. |
| Side Reactions (e.g., Dehalogenation) | - Choose a milder reducing agent or catalyst. For example, Raney Nickel is sometimes preferred over Palladium on carbon (Pd/C) to minimize dehalogenation. - Optimize reaction conditions such as temperature and pressure. |
Problem 2: Presence of Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of starting material (2,6-dichloro-4-nitroaniline) detected. | Incomplete reduction. | - Increase the amount of reducing agent. - Prolong the reaction time or increase the temperature. - Check the activity of the catalyst or reducing agent. |
| Presence of intermediate reduction products (nitroso, hydroxylamine compounds). | Insufficient reducing power or reaction time. | - Ensure a sufficient excess of the reducing agent is used. - Increase the reaction time to allow for complete reduction of intermediates. |
| Detection of monochloro- or unsubstituted phenylenediamines. | Dehalogenation side reaction. | - Use a less reactive catalyst (e.g., Raney Nickel instead of Pd/C for catalytic hydrogenation). - Employ milder reaction conditions (lower temperature, lower hydrogen pressure). |
| Formation of colored impurities (often from azo/azoxy compounds). | Condensation of reaction intermediates. | - Ensure efficient and complete reduction to the amine. - Optimize the reaction conditions to minimize the lifetime of reactive intermediates. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-4-nitroaniline (Precursor)
This protocol is a general representation and may require optimization.
Materials:
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4-nitroaniline
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Concentrated Hydrochloric Acid
-
Potassium Chlorate
-
Water
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a reaction flask, dissolve 4-nitroaniline in concentrated hydrochloric acid with warming.
-
Cool the solution and slowly add a solution of potassium chlorate in water, maintaining a controlled temperature.
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After the addition is complete, stir the mixture for several hours.
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Pour the reaction mixture into a large volume of water to precipitate the product.
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Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
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Recrystallize the crude product from glacial acetic acid or a mixture of acetic acid and ethanol to obtain pure 2,6-dichloro-4-nitroaniline[2].
Protocol 2: Reduction of 2,6-Dichloro-4-nitroaniline to this compound
Below are general protocols for common reduction methods. Specific quantities and conditions may need to be optimized.
Method A: Catalytic Hydrogenation
Materials:
-
2,6-dichloro-4-nitroaniline
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Palladium on Carbon (Pd/C) or Raney Nickel
-
Ethanol or other suitable solvent
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, suspend 2,6-dichloro-4-nitroaniline and the catalyst (e.g., 5-10 mol% Pd/C) in a suitable solvent like ethanol.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure.
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Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
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Monitor the reaction by TLC or HPLC.
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Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Method B: Reduction with Tin(II) Chloride (SnCl₂)
Materials:
-
2,6-dichloro-4-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution
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Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-nitroaniline in ethanol.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic to neutralize the acid.
-
Filter the resulting suspension through celite.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed.
Method C: Reduction with Iron (Fe) in Acidic Media
Materials:
-
2,6-dichloro-4-nitroaniline
-
Iron powder
-
Ethanol
-
Acetic Acid or Hydrochloric Acid
Procedure:
-
To a solution of 2,6-dichloro-4-nitroaniline in a mixture of ethanol and acetic acid (or aqueous HCl), add iron powder in portions.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate and perform a standard workup, which may include basification and extraction with an organic solvent.
-
Purify the crude product as required.
Data Presentation
Note: The following tables provide a general comparison based on typical outcomes for nitro group reductions. Specific yields and impurity levels for the synthesis of this compound may vary and should be determined experimentally.
Table 1: Comparison of Reduction Methods for 2,6-dichloro-4-nitroaniline
| Reduction Method | Typical Yield Range | Common Impurities | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C) | 85-95% | Dehalogenated products, incomplete reduction intermediates | High yields, clean reaction, easy product isolation | Potential for dehalogenation, requires specialized equipment |
| Catalytic Hydrogenation (Raney Ni) | 80-90% | Incomplete reduction intermediates | Lower risk of dehalogenation compared to Pd/C | Catalyst can be pyrophoric, may require higher temperatures/pressures |
| Fe / HCl or Acetic Acid | 70-90% | Iron salts, incomplete reduction intermediates | Inexpensive reagents, generally good for halogenated compounds | Workup can be tedious to remove iron sludge |
| SnCl₂ / HCl | 75-90% | Tin salts, incomplete reduction intermediates | Effective and reliable method | Stoichiometric amounts of tin salts are produced as waste |
Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound and a logical troubleshooting guide.
Caption: Common side reactions and intermediates in the reduction of 2,6-dichloro-4-nitroaniline.
References
preventing oxidation of 2,6-Dichloro-1,4-phenylenediamine during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,6-Dichloro-1,4-phenylenediamine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from white/light gray to a brownish or purplish hue. Can I still use it?
A: A color change in solid this compound indicates oxidation.[1][2] For reactions that are sensitive to impurities or require high purity starting material, it is strongly recommended to use a fresh, unoxidized batch. The presence of oxidation products can lead to lower yields and the formation of unexpected side products. If the discoloration is minor, purification by recrystallization may be possible, but it is crucial to handle the compound under an inert atmosphere during and after purification.[3]
Q2: Why is it critical to prevent the oxidation of this compound during a reaction?
A: this compound is unstable with prolonged exposure to air and light. Oxidation of the amino groups leads to the formation of highly colored and reactive species, likely quinone-diimines and subsequently polymeric byproducts. These impurities can interfere with your desired reaction, leading to reduced yields, complex product mixtures that are difficult to purify, and potentially catalyst deactivation.
Q3: What are the primary methods to prevent oxidation during my reaction?
A: The most effective methods involve rigorously excluding oxygen from the reaction vessel. This is typically achieved by:
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Working under an inert atmosphere: Using gases like nitrogen or argon to displace air.
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Using degassed solvents: Removing dissolved oxygen from the reaction medium.
Q4: Is a nitrogen-filled balloon sufficient to create an inert atmosphere?
A: A nitrogen-filled balloon can be adequate for less sensitive reactions or for short reaction times. It provides a positive pressure of nitrogen, which helps to prevent air from entering the flask. However, for highly sensitive reactions or prolonged heating, a more robust setup like a Schlenk line is recommended to ensure a consistently oxygen-free environment.
Q5: Can I use a chemical antioxidant in my reaction mixture to prevent the oxidation of this compound?
A: While antioxidants like Butylated Hydroxytoluene (BHT) are effective radical scavengers, their use in this specific context is not widely documented and should be approached with caution.[4] The antioxidant could potentially interfere with your desired reaction, especially if the reaction mechanism involves radical intermediates or is catalyzed by a species that can be deactivated by the antioxidant. It is generally preferable to prevent oxidation by physically excluding oxygen rather than by chemical means. If you choose to explore this option, small-scale pilot experiments are recommended to assess compatibility with your reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction mixture turns dark (yellow, brown, red, or black) immediately upon adding this compound. | 1. The starting material was already oxidized.2. The solvent was not adequately degassed.3. The reaction flask was not properly purged with an inert gas. | 1. Check the color of your starting material. If it is discolored, use a fresh batch.2. Ensure your solvent is thoroughly degassed using one of the recommended protocols.3. Improve your inert atmosphere technique. Use a Schlenk line for more sensitive reactions. |
| Reaction proceeds slowly or gives a low yield, and a color change is observed over time. | Gradual ingress of oxygen into the reaction setup. | 1. Check all seals and connections in your glassware for leaks.2. If using a balloon, ensure it remains inflated throughout the reaction.3. For long reactions, a Schlenk line with a constant positive pressure of inert gas is more reliable. |
| The reaction is complete, but the product is difficult to purify due to colored impurities. | Oxidation occurred during the reaction or work-up. | 1. During the work-up, try to minimize the exposure of your product to air, especially if it is still in solution.2. Consider performing the work-up and purification (e.g., filtration, chromatography) under a blanket of inert gas. |
Comparison of Inert Atmosphere Techniques
| Technique | Pros | Cons | Best For |
| Nitrogen/Argon Balloon | - Simple and quick to set up.- Inexpensive. | - Prone to leaks.- May not provide a completely oxygen-free atmosphere.- Not ideal for long-term reactions or reactions under reflux. | - Short, less sensitive reactions at or below room temperature. |
| Schlenk Line | - Provides a high-quality inert atmosphere.- Allows for multiple manipulations (additions, sampling, filtration) under inert conditions.- Suitable for long-term and heated reactions. | - Requires specialized glassware and training.- More complex and time-consuming to set up. | - Highly air-sensitive reactions.- Reactions requiring prolonged heating.- Multi-step syntheses where intermediates are also air-sensitive. |
| Glovebox | - Provides the most controlled inert atmosphere.- Ideal for handling and weighing air-sensitive solids. | - Expensive to purchase and maintain.- Limited working space.- Solvents must be brought in and out through an antechamber. | - Handling and weighing highly pyrophoric or extremely air-sensitive solids. |
Experimental Protocols
Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from a solvent.
-
Preparation: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freezing: Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to a high vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.
-
Final Step: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any adsorbed water. Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) and connect it to the Schlenk line via flexible tubing.
-
Purging the System: Evacuate the assembled glassware using the vacuum pump on the Schlenk line. Then, carefully refill the system with an inert gas (nitrogen or argon). Repeat this evacuate-refill cycle three times to ensure all air has been removed.
-
Adding Reagents:
-
Solids: If this compound is the first reagent to be added, it can be added to the flask before purging. If it needs to be added later, it should be done under a positive flow of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum.
-
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler connected to the Schlenk line.
Visualizations
Oxidation Pathway of p-Phenylenediamine
Caption: Proposed oxidation pathway of p-phenylenediamines.
Experimental Workflow for Inert Atmosphere Reaction
Caption: Workflow for a reaction using a Schlenk line.
Troubleshooting Logic for Reaction Discoloration
Caption: Troubleshooting flowchart for reaction discoloration.
References
addressing solubility issues of 2,6-Dichloro-1,4-phenylenediamine in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dichloro-1,4-phenylenediamine in their experiments.
Troubleshooting Guide
Researchers may face challenges in dissolving this compound due to its low aqueous solubility.[1] This guide offers a systematic approach to address these issues.
Issue: this compound fails to dissolve in the chosen solvent.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Verify Solvent Choice: Consult the solubility data (Table 1). While specific quantitative data is limited, it is known to be insoluble in water.[1] Aromatic amines, in general, may show solubility in organic solvents.
-
Increase Temperature: Gently warming the solution can increase the rate of dissolution. However, be cautious as this compound may be unstable with prolonged exposure to light and air.[1]
-
Sonication: Utilize a sonication bath to provide mechanical agitation, which can aid in breaking down solid aggregates and enhance dissolution.
-
Employ Co-solvents: If a single solvent is ineffective, a co-solvent system can be used. For instance, if the compound is intended for a biological assay in an aqueous buffer, a stock solution can be prepared in an organic solvent like DMSO or DMF and then added to the aqueous medium.
-
pH Adjustment: For aqueous solutions, altering the pH can sometimes improve the solubility of amine-containing compounds. Aromatic amines are basic and can form more soluble salts in acidic conditions.[2]
Issue: Precipitation occurs when adding a stock solution of this compound to an aqueous buffer.
Possible Cause & Solution Workflow
Caption: Workflow to prevent precipitation of this compound.
Detailed Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous medium to below its solubility limit.
-
Modify Dilution Technique: Instead of adding the aqueous buffer to the stock solution, add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. This helps to avoid localized high concentrations that can lead to rapid precipitation.
-
Increase Co-solvent Percentage: If the experimental system allows, increasing the percentage of the organic co-solvent (e.g., DMSO, DMF) in the final solution can help maintain solubility.
-
Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-20, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: Are there any recommended solvents for preparing a stock solution?
A2: Based on the properties of similar aromatic amines, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for creating concentrated stock solutions of poorly water-soluble compounds.
Q3: What are the stability considerations for this compound in solution?
A3: this compound may be unstable with prolonged exposure to air and light.[1] It is advisable to prepare fresh solutions for experiments and store any stock solutions in the dark at a low temperature.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle heating can be used to increase the rate of dissolution. However, due to its potential instability, prolonged or high-temperature heating should be avoided.[1] When heated to decomposition, it may emit toxic fumes.[1]
Q5: How does pH affect the solubility of this compound in aqueous solutions?
A5: As an aromatic amine, this compound is a weak base. In acidic aqueous solutions, the amine groups can be protonated to form more soluble salts.[2] Therefore, decreasing the pH of the aqueous medium may enhance its solubility.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Data not available | - |
| Dimethylformamide (DMF) | Data not available | - |
| Ethanol | Data not available | - |
Experimental Protocols
Protocol for Determining the Solubility of this compound in an Organic Solvent
This protocol outlines a general method for experimentally determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DMF, Ethanol, Methanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for 24-48 hours with continuous agitation.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
-
Signaling Pathway and Workflow Diagrams
While there is no specific information linking this compound to a particular signaling pathway, a hypothetical pathway where a novel small molecule inhibitor might be investigated is presented below for illustrative purposes.
Caption: Hypothetical signaling pathway for a small molecule inhibitor.
References
Technical Support Center: Purification of 2,6-Dichloro-1,4-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dichloro-1,4-phenylenediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue: The purified product is discolored (e.g., brown, purple, or black).
-
Possible Cause 1: Oxidation. this compound can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1]
-
Troubleshooting Steps:
-
Minimize exposure to air and light during the entire purification process.
-
Use degassed solvents for chromatography and recrystallization.
-
Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
-
Store the purified compound in a dark, airtight container, preferably under an inert atmosphere.
-
-
-
Possible Cause 2: Presence of residual starting materials or byproducts. Incomplete reactions or side reactions can lead to colored impurities. For instance, incomplete reduction of a nitro precursor can result in colored nitro-aromatic compounds.
-
Troubleshooting Steps:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[2]
-
Employ appropriate purification techniques such as column chromatography or recrystallization to remove these impurities.[2]
-
-
Issue: Low yield after purification.
-
Possible Cause 1: Product loss during recrystallization. The compound may be partially soluble in the cold recrystallization solvent, or too much solvent may have been used.
-
Troubleshooting Steps:
-
Carefully select a recrystallization solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Use a minimum amount of hot solvent to dissolve the crude product.
-
After crystallization, cool the mixture in an ice bath to maximize crystal formation before filtration.[3]
-
Wash the collected crystals with a minimal amount of cold solvent.[3]
-
-
-
Possible Cause 2: Product loss during column chromatography. The compound may adhere strongly to the stationary phase, or the fraction collection may not have been optimal.
-
Troubleshooting Steps:
-
Choose an appropriate solvent system for elution. A gradient elution from a non-polar to a more polar solvent system can be effective.[2]
-
Carefully monitor the elution of the product using TLC or HPLC to ensure all fractions containing the desired compound are collected.
-
Ensure the crude product is properly loaded onto the column. Dry loading (adsorbing the compound onto silica gel before loading) can sometimes improve separation.[3]
-
-
Issue: Persistent impurities detected by analytical methods (e.g., HPLC, NMR) after purification.
-
Possible Cause 1: Co-elution of impurities during column chromatography. An impurity may have a similar polarity to the desired product, making separation difficult.
-
Troubleshooting Steps:
-
Optimize the mobile phase for column chromatography. Trying different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) can alter the elution profile.[2]
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
Perform a second purification step, such as recrystallization, after column chromatography.[3]
-
-
-
Possible Cause 2: Co-crystallization of impurities. An impurity with a similar structure may crystallize along with the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Common impurities can arise from the synthetic route used. For example, if prepared by the reduction of 2,6-dichloro-4-nitroaniline, incomplete reduction can lead to the presence of the starting material.[2] Isomeric impurities, such as other dichlorophenylenediamine isomers, may also be present depending on the specificity of the synthetic method. Over-reaction or side-reaction products are also a possibility.[2]
Q2: What analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.[2]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the purity of fractions during purification.[2]
Q3: How can I purify the final product to remove these impurities?
A3: The two primary methods for purifying solid organic compounds like this compound are:
-
Column Chromatography: Silica gel column chromatography is a standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) can be used to separate the target compound from impurities with different polarities.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique, especially for removing small amounts of impurities.[2][3]
Q4: What are the storage recommendations for purified this compound?
A4: this compound may be unstable with prolonged exposure to air and light.[1] It is recommended to store the purified compound in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[1][4]
Data Presentation
| Purification Method | Expected Purity | Expected Yield | Notes |
| Recrystallization | >98% (HPLC) | 60-85% | Yield is dependent on the purity of the crude material. Multiple recrystallizations may be necessary.[3] |
| Column Chromatography | >99% (HPLC) | 40-70% | Effective for removing closely related impurities but can be more time-consuming and may result in lower yields due to product loss on the column.[3] |
Note: The yield and purity are estimates and can vary depending on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and charcoal, if used).[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Select a mobile phase (solvent system) that provides good separation of the target compound from impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for the target compound). A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Load the sample onto the top of the column.[3]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Purification of 2,6-Dichloro-1,4-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-1,4-phenylenediamine. The following information is designed to help identify and remove impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
The most common impurity is the starting material from the synthesis, 2,6-dichloro-4-nitroaniline, which can persist due to incomplete reduction of the nitro group.[1] Other potential impurities can include starting materials from preceding steps, byproducts from side reactions, and isomers, depending on the synthetic route. 2,6-Dichloro-p-phenylenediamine is also a known metabolite of the pesticide 2,6-dichloro-4-nitroaniline, which could be a source of contamination.[2]
Q2: What analytical methods are recommended for identifying impurities in my sample?
A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the purity of the crude product and monitor the purification process. For phenylenediamines, a common developing solvent system is a mixture of ethyl acetate, butanol, and water.[3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) is a good starting point.[1][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.[1]
Q3: What are the most effective methods for purifying this compound?
The two most common and effective purification techniques for this compound are recrystallization and column chromatography.[1]
Q4: The color of my this compound is off-white or brownish. Is this normal and how can I decolorize it?
Aromatic amines like this compound can be susceptible to air oxidation, which can lead to a darker coloration.[6] While a slightly off-white color may be acceptable for some applications, significant discoloration often indicates the presence of oxidized impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[6]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not cooled sufficiently.- The chosen solvent is not suitable (product is too soluble). | - Reduce the solvent volume by evaporation and attempt to recrystallize again.[7]- Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal precipitation.- Select a different solvent or a solvent system where the product has lower solubility at room temperature. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- The presence of significant impurities. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Purify the material by column chromatography before a final recrystallization step.[7] |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility to the product.- Co-crystallization of the impurity with the product. | - Attempt recrystallization from a different solvent system.- Perform a preliminary purification by column chromatography to remove the persistent impurity. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system. For polar amines, a gradient elution from a non-polar to a more polar solvent (e.g., hexane/ethyl acetate) is often effective.- Ensure the sample is loaded onto the column in a concentrated band and do not exceed the column's loading capacity. |
| Peak Tailing | - Strong interaction between the basic amine and the acidic silica gel. | - Add a small amount of a competing amine (e.g., triethylamine, ~0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[8]- Use an alternative stationary phase such as amine-functionalized silica or basic alumina.[8] |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase. For very polar amines, a solvent system like dichloromethane/methanol may be necessary. |
Quantitative Data on Purification
The following table summarizes representative quantitative data for the purification of a closely related compound, 2-chloro-1,4-phenylenediamine, by recrystallization. These values can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Material Purity | Final Product Purity | Yield | Reference |
| Recrystallization from Toluene | Not specified | ≥ 99.5% | ~85% | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure for the purification of the closely related 2-chloro-1,4-phenylenediamine and is expected to be effective for this compound.[9]
-
Solvent Selection: Toluene is a suitable solvent. The optimal mass ratio of toluene to the crude product is between 2.5:1 and 3.5:1.
-
Dissolution: In a fume hood, suspend the crude this compound in toluene in an appropriately sized flask. Heat the mixture to 60-90°C with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. Then, cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). A suitable mobile phase is a gradient of ethyl acetate in hexane. To prevent peak tailing, consider adding 0.1% triethylamine to the mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load the powder onto the top of the prepared column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. agilent.com [agilent.com]
- 5. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. biotage.com [biotage.com]
- 9. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2,6-Dichloro-1,4-phenylenediamine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up production of 2,6-Dichloro-1,4-phenylenediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Stage: Chlorination of p-nitroaniline
Question: Why is the yield of the precursor, 2,6-dichloro-4-nitroaniline, lower than expected?
Answer: Low yields during the chlorination of p-nitroaniline can be attributed to several factors:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inadequate mixing, which is crucial for heterogeneous reactions.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and degradation.
-
Incorrect Stoichiometry: An incorrect molar ratio of the chlorinating agent to p-nitroaniline can result in incomplete conversion or the formation of undesired byproducts.
-
Formation of Isomeric Impurities: The formation of isomers such as 2-chloro-4-nitroaniline and 2,4-dichloro-6-nitroaniline is a common issue that can reduce the yield of the desired product.
Question: How can I minimize the formation of isomeric impurities during chlorination?
Answer: Minimizing isomeric impurities requires careful control of reaction conditions:
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. A step-wise temperature profile, starting at a lower temperature and gradually increasing it, can help control the selectivity of the chlorination.
-
Controlled Addition of Chlorinating Agent: The slow and controlled addition of the chlorinating agent can help to maintain a low concentration of the agent in the reaction mixture, which can favor the desired dichlorination and reduce the formation of over-chlorinated byproducts.
-
Reaction Medium: The choice of solvent or reaction medium can influence the selectivity of the reaction.
Synthesis Stage: Reduction of 2,6-dichloro-4-nitroaniline
Question: What are the common challenges in the reduction of 2,6-dichloro-4-nitroaniline to this compound?
Answer: The primary challenges in this reduction step include:
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Incomplete Reduction: Similar to the chlorination step, incomplete reduction can lead to low yields. This can be caused by inactive or insufficient reducing agent, poor catalyst activity (if applicable), or non-optimal reaction conditions (temperature, pressure, pH).
-
Dehalogenation: A significant side reaction to be aware of during the reduction of halogenated nitroaromatics is dehalogenation, where one or both of the chlorine atoms are replaced by hydrogen. This leads to the formation of impurities that can be difficult to separate from the final product.
-
Catalyst Poisoning: If a catalytic hydrogenation method is used, the catalyst can be poisoned by impurities in the starting material or by reaction byproducts, leading to a decrease in reaction rate and incomplete conversion.
Purification Stage
Question: I am observing a colored impurity in my final product. What could be the cause and how can I remove it?
Answer: Colored impurities in the final product are often due to oxidation of the aromatic amine. Phenylenediamines are susceptible to air oxidation, which can form colored polymeric species. To mitigate this:
-
Inert Atmosphere: Conduct the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Decolorizing Agents: Treatment with activated carbon during the recrystallization process can help to remove colored impurities.
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Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation over time.
Question: My final product has a low melting point and broad peak in analytical tests. What is the likely cause?
Answer: A low and broad melting point, along with broad peaks in analytical tests like HPLC or GC, is indicative of impurities. The most likely impurities are unreacted starting materials, intermediates, or side products from the synthesis steps. A thorough purification by recrystallization is often necessary. If recrystallization is not sufficient, column chromatography may be required to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the production of this compound?
A1: When scaling up, it is crucial to conduct a thorough safety assessment. Key hazards include:
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Toxicity: this compound and its intermediates are toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.
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Exothermic Reactions: Both the chlorination and reduction steps can be exothermic. Proper temperature control and monitoring are critical to prevent runaway reactions.
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Handling of Reagents: Many of the reagents used, such as chlorinating agents and reducing agents, are hazardous and require careful handling and storage.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is sensitive to light and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.
Q3: What analytical methods are suitable for monitoring the reaction progress and assessing the purity of the final product?
A3: Several analytical techniques can be employed:
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Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative analysis of the reaction mixture and for determining the purity of the final product.
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Gas Chromatography (GC): Can be used for purity assessment, particularly for identifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying and quantifying impurities.
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Mass Spectrometry (MS): Provides information about the molecular weight of the product and impurities.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 2,6-dichloro-4-nitroaniline
| Parameter | Condition | Reference |
| Starting Material | p-Nitroaniline | US Patent 5,068,443 |
| Chlorinating Agent | Chlorine gas | US Patent 5,068,443 |
| Solvent | Acetic Acid | US Patent 5,068,443 |
| Temperature | 16-20 °C | US Patent 5,068,443 |
| Molar Ratio (Cl2:p-nitroaniline) | 1.8 - 2.5 | US Patent 5,068,443 |
| Typical Yield | ~92% | US Patent 5,068,443 |
Table 2: Common Impurities in the Synthesis of this compound
| Impurity | Formation Stage | Potential Cause |
| 2-chloro-4-nitroaniline | Chlorination | Incomplete chlorination |
| 2,4-dichloro-6-nitroaniline | Chlorination | Over-chlorination |
| Monochloro-p-phenylenediamine | Reduction | Dehalogenation side reaction |
| Unreacted 2,6-dichloro-4-nitroaniline | Reduction | Incomplete reduction |
| Oxidized byproducts | Purification/Storage | Exposure to air |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-4-nitroaniline (Based on US Patent 5,068,443)
Materials:
-
p-Nitroaniline
-
Glacial Acetic Acid
-
Chlorine Gas
-
Concentrated Hydrochloric Acid
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, dissolve p-nitroaniline in glacial acetic acid.
-
Cool the mixture to 16 °C.
-
Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature between 16 °C and 20 °C with the cooling bath.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the resulting slurry is filtered.
-
The filter cake is washed with a mixture of concentrated hydrochloric acid and glacial acetic acid, followed by a wash with water.
-
The washed solid is dried to yield 2,6-dichloro-4-nitroaniline.
Protocol 2: General Procedure for the Reduction of 2,6-dichloro-4-nitroaniline
Materials:
-
2,6-dichloro-4-nitroaniline
-
Reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation setup with a suitable catalyst like Pd/C)
-
Solvent (e.g., ethanol, acetic acid, or water)
-
Acid or base for pH adjustment (depending on the reducing agent)
Procedure:
-
In a reaction vessel, suspend or dissolve 2,6-dichloro-4-nitroaniline in the chosen solvent.
-
Add the reducing agent portion-wise or set up the catalytic hydrogenation apparatus.
-
Control the reaction temperature as required for the specific reducing agent. The reaction is often exothermic.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the reducing agent or catalyst.
-
The filtrate is then neutralized, and the product is extracted with a suitable organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, toluene, or a mixture of solvents)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If colored impurities are present, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum, preferably under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the chlorination step.
References
dealing with air and light sensitivity of 2,6-Dichloro-1,4-phenylenediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the air and light sensitivity of 2,6-Dichloro-1,4-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and light?
A1: Yes, this compound is known to be unstable upon prolonged exposure to air and light.[1] Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by light. This degradation can lead to discoloration of the material, typically turning it from a grey or white powder to a darker color, and the formation of impurities that may affect experimental outcomes.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light. The container should be stored in a cool, dry, and well-ventilated area. For optimal stability, especially for long-term storage or for use as an analytical standard, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Q3: What are the visible signs of degradation?
A3: The most common visible sign of degradation is a change in color. Fresh, pure this compound is typically a grey powder.[1] Exposure to air and light can cause it to darken, developing shades of brown or purple. If you observe significant discoloration, the compound may have degraded, and its purity should be verified before use.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in readily available literature, the degradation of aromatic amines in the presence of air and light typically involves oxidation. This can lead to the formation of quinone-imines, which are often colored and can further polymerize to form more complex, insoluble materials. Electrochemical oxidation studies on related compounds suggest the formation of quinone diimine species, which can then hydrolyze to the corresponding benzoquinone.[2]
Q5: Can I still use this compound if it has slightly discolored?
A5: The suitability of slightly discolored material depends on the sensitivity of your experiment. For applications requiring high purity, such as in drug development or for use as an analytical standard, it is crucial to use a pure, non-degraded compound. The presence of impurities could lead to side reactions, inaccurate results, and difficulties in product purification. For less sensitive applications, a minor color change may be acceptable, but it is always best to re-purify or use a fresh batch if in doubt.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem 1: Unexpected reaction outcomes or low yields.
If you are experiencing unexpected side products, lower than expected yields, or complete reaction failure, consider the purity of your this compound.
References
Technical Support Center: Managing Exothermic Reactions Involving 2,6-Dichloro-1,4-phenylenediamine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2,6-dichloro-1,4-phenylenediamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during reactions with this compound.
| Issue ID | Question | Possible Causes | Recommended Actions |
| EXO-001 | My reaction temperature is increasing unexpectedly and rapidly, even with cooling. | - Runaway Reaction: The heat generated by the reaction exceeds the cooling capacity. This can be due to incorrect reagent stoichiometry, too rapid addition of a reagent, or insufficient cooling. - Agitator Failure: Poor mixing can create localized hot spots, leading to a thermal runaway. - Incorrect Solvent: A solvent with a low boiling point may not effectively dissipate heat. | 1. Immediately stop the addition of any reagents. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise, prepare for an emergency quench (see Protocol 2). 4. If safe to do so, add a pre-cooled, high boiling point inert solvent to dilute the reaction mixture and help dissipate heat. 5. Evacuate the area if the reaction cannot be brought under control. |
| EXO-002 | The reaction is not starting, and I am tempted to increase the temperature or add more catalyst. | - Inhibition Period: Some reactions have an induction period before the exothermic phase begins. - Low Initial Temperature: The activation energy for the reaction has not been reached. - Impure Reagents: Impurities can inhibit the reaction. | 1. Do not increase the temperature or add more reagents impulsively. This can lead to a dangerous accumulation of unreacted starting materials, which can then react uncontrollably. 2. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, in-situ IR) to confirm if the reaction has started. 3. If the reaction has not started after a reasonable time, consider a very slow, stepwise increase in temperature with continuous monitoring. 4. Ensure your starting materials and catalyst are pure and dry. |
| EXO-003 | I'm observing gas evolution and a pressure increase in my sealed reaction vessel. | - Decomposition: this compound or other reaction components may be decomposing at the reaction temperature, releasing gases like HCl or nitrogen oxides.[1] - Side Reactions: Unintended side reactions could be producing gaseous byproducts. | 1. Immediately vent the reactor to a scrubber or a safe exhaust system if the pressure exceeds the vessel's rating. 2. Cool the reaction to a safe temperature to slow down the decomposition. 3. Analyze the headspace gas to identify the byproducts and understand the decomposition pathway. 4. Re-evaluate the reaction temperature and consider running the reaction at a lower temperature or under an inert atmosphere. |
| EXO-004 | My reaction mixture has changed color unexpectedly. | - Oxidation: Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and can be exothermic.[1] - Side Product Formation: The color change may indicate the formation of undesired, potentially hazardous byproducts. | 1. Ensure the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Take a sample for analysis to identify the colored species. 3. Consider the use of an antioxidant if air sensitivity is a persistent issue, but verify its compatibility with the reaction chemistry first. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazards include the potential for a runaway reaction leading to a rapid increase in temperature and pressure, which can cause vessel rupture, explosions, and the release of toxic fumes.[1] When heated to decomposition, this compound can emit highly toxic fumes of chlorine and nitrogen oxides.[1] As an aromatic amine, it is also important to be aware of its potential toxicity and handle it with appropriate personal protective equipment.
Q2: What initial steps should I take to plan a safe experiment involving a potentially exothermic reaction with this compound?
A2: Before starting any experiment, a thorough risk assessment is crucial. This should include:
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Literature Review: Search for any known exothermic reactions or thermal instabilities of this compound and similar compounds.
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Calorimetry: If possible, perform a thermal analysis like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the heat of reaction.
-
Scale: Start with a small-scale experiment to understand the reaction's behavior before scaling up.
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Cooling Capacity: Ensure your cooling system is adequate to handle the maximum expected heat output of the reaction.
-
Emergency Plan: Have a clear plan for what to do in case of a thermal runaway, including an emergency quenching procedure.
Q3: What are the key parameters to monitor during an exothermic reaction?
A3: Continuous monitoring of the following parameters is essential:
-
Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Pressure: For reactions in sealed vessels, a pressure gauge is critical.
-
Reagent Addition Rate: A controlled addition rate is key to managing the rate of heat generation.
-
Stirring Speed: Ensure consistent and efficient mixing to prevent localized hot spots.
Q4: How should I handle and store this compound to minimize risks?
A4: This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[1] It may be unstable to prolonged exposure to air and light.[1] Always handle it in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Quantitative Data
| Parameter | Value (for p-phenylenediamine) | Source |
| Decomposition Onset Temperature | ~141°C | TGA/DTG analysis |
| Temperature of Maximum Decomposition Rate | ~187°C | TGA/DTG analysis |
| Incompatible Substances | Strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, acid halides. | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Exothermic Reaction
Objective: To provide a general framework for conducting a small-scale (e.g., up to 1 gram of this compound) exothermic reaction safely.
Materials:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Appropriate solvent and reagents
Procedure:
-
Assemble the glassware in a fume hood. Ensure all glassware is dry.
-
Purge the system with an inert gas.
-
Charge the flask with this compound and the solvent.
-
Begin stirring and cool the mixture to the desired initial temperature using the cooling bath.
-
Add the second reagent dropwise via the addition funnel. Monitor the internal temperature closely.
-
Maintain the desired reaction temperature by adjusting the rate of addition and/or the cooling bath.
-
Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any signs of a delayed exotherm.
-
Upon completion of the reaction, cool the mixture to a safe temperature before proceeding with the workup.
Protocol 2: Emergency Quenching Procedure
Objective: To safely and rapidly terminate a runaway exothermic reaction. This procedure should be prepared in advance of any potentially hazardous exothermic experiment.
Materials:
-
A quenching agent: A cold, high-boiling point, inert solvent (e.g., diphenyl ether) or a pre-determined, non-reactive chemical quencher.
-
A large container with a pre-chilled quenching solution.
-
Appropriate personal protective equipment for handling a hazardous situation.
Procedure:
-
If a runaway reaction is identified and cannot be controlled by cooling, immediately and carefully add the pre-chilled inert solvent to the reaction mixture to dilute and cool it. The amount should be sufficient to significantly lower the concentration and temperature.
-
Alternatively, if a chemical quencher has been identified and tested on a small scale, add it cautiously to the reaction. Be aware that the quenching reaction itself could be exothermic.
-
If the reaction is in a small flask and can be safely handled, carefully pour the reaction mixture into the large container of pre-chilled quenching solution.
-
Evacuate the immediate area and notify safety personnel.
Visualizations
Caption: A logical workflow for managing exothermic reactions.
References
Validation & Comparative
A Comparative Analysis of 2,6-Dichloro-1,4-phenylenediamine and Other Aromatic Diamines in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-dichloro-1,4-phenylenediamine with other aromatic diamines, focusing on their application in the synthesis of high-performance aromatic polyamides (aramids). The inclusion of chlorine atoms on the phenylenediamine backbone significantly influences the resulting polymer's properties, offering a unique profile compared to its non-halogenated counterparts. This analysis is supported by a review of existing literature and provides detailed experimental protocols for comparative evaluation.
Introduction to Aromatic Diamines in Polymer Chemistry
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as aramids and polyimides. The selection of the diamine monomer is critical as it dictates the polymer's final characteristics, including thermal stability, mechanical strength, and solubility. p-Phenylenediamine is a well-known example, serving as a key monomer in the production of Kevlar®, a para-aramid renowned for its exceptional strength-to-weight ratio. The introduction of substituents, such as chlorine atoms in this compound, can modulate intermolecular interactions, chain packing, and reactivity, leading to polymers with tailored properties.
Comparative Data of Aromatic Polyamides
The following tables summarize the key properties of aromatic polyamides synthesized from different aromatic diamines and a common diacid chloride, terephthaloyl chloride.
Table 1: Physical and Chemical Properties of Aromatic Diamines
| Property | This compound | p-Phenylenediamine | m-Phenylenediamine |
| CAS Number | 609-20-1 | 106-50-3 | 108-45-2 |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₈N₂ | C₆H₈N₂ |
| Molecular Weight | 177.03 g/mol | 108.14 g/mol | 108.14 g/mol |
| Appearance | White to light purple crystalline solid | White solid, darkens on exposure to air | Colorless solid |
| Melting Point | 134-138 °C | 145-147 °C | 64-66 °C |
| Boiling Point | Decomposes | 267 °C | 282-284 °C |
| Key Structural Feature | Two chlorine atoms ortho to the amine groups | Para-substituted amine groups | Meta-substituted amine groups |
Table 2: Comparative Properties of Aromatic Polyamides (Aramids)
| Property | Poly(2,6-dichloro-p-phenylene terephthalamide) | Poly(p-phenylene terephthalamide) (Kevlar®) | Poly(m-phenylene isophthalamide) (Nomex®) |
| Tensile Strength (MPa) | Data not readily available; expected to be high | 2760[1] | ~300 |
| Tensile Modulus (GPa) | Data not readily available; expected to be high | 59-124[1] | ~5 |
| Elongation at Break (%) | Data not readily available | 2.4 - 3.6 | 20 - 30 |
| Decomposition Temperature (TGA, 5% weight loss) | Expected to be > 500°C | ~500-550 °C[2] | ~400 °C |
| Glass Transition Temperature (Tg) | Data not readily available | ~375 °C | ~275 °C |
| Solubility | Expected to have improved solubility in aprotic polar solvents compared to PPTA | Insoluble in most organic solvents; soluble in concentrated sulfuric acid[3] | Soluble in aprotic polar solvents with the addition of salts (e.g., LiCl)[4] |
Note: Specific quantitative data for poly(2,6-dichloro-p-phenylene terephthalamide) is limited in publicly available literature. The expected properties are based on the known effects of halogen substitution on aromatic polymers, which generally include increased thermal stability and altered solubility due to changes in intermolecular forces and chain packing.[5][6][7]
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided for the synthesis and characterization of aromatic polyamides.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
Objective: To synthesize aromatic polyamides from various aromatic diamines and terephthaloyl chloride for comparative analysis.
Materials:
-
Aromatic diamine (e.g., this compound, p-phenylenediamine)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP containing dissolved CaCl₂ (typically 5% w/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a blender containing methanol.
-
Filter the precipitated polymer, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Characterization of Polymer Properties
a) Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
Objective: To determine the decomposition temperature and glass transition temperature of the synthesized aramids.
Procedure (TGA):
-
Place 5-10 mg of the dried polymer sample into a platinum TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8][9]
-
Record the weight loss as a function of temperature to determine the onset of decomposition (typically reported as 5% or 10% weight loss temperature).[8][9]
Procedure (DSC):
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to below its glass transition temperature.
-
Reheat the sample at the same heating rate to observe the glass transition as a step change in the heat flow.[8][9]
b) Mechanical Properties Analysis (Tensile Testing)
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the aramid films.
Procedure:
-
Prepare thin films of the synthesized polymers by casting their solutions (e.g., in concentrated sulfuric acid for PPTA or NMP/CaCl₂ for more soluble aramids) onto a glass plate and then evaporating the solvent.
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.
-
Conduct tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.[10]
c) Solubility Testing
Objective: To qualitatively assess the solubility of the synthesized aramids in various solvents.
Procedure:
-
Place a small amount (e.g., 10 mg) of the dried polymer into separate vials.
-
Add 1 mL of each test solvent (e.g., NMP, DMAc, DMSO, concentrated H₂SO₄) to the vials.
-
Stir the mixtures at room temperature for 24 hours.
-
Visually assess the solubility as soluble, partially soluble, or insoluble.[4]
Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Experimental workflow for the comparative analysis of aromatic polyamides.
Caption: General reaction scheme for the synthesis of aromatic polyamides.
Conclusion
The substitution of hydrogen with chlorine on the aromatic diamine monomer, as in this compound, presents a promising strategy for tuning the properties of high-performance aramids. While direct comparative data is still emerging, the foundational principles of polymer chemistry suggest that such modifications can lead to enhanced thermal stability and altered solubility, potentially improving processability. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct systematic comparative studies, enabling the development of novel materials with tailored properties for advanced applications in various scientific and industrial fields. Further research is warranted to fully elucidate the structure-property relationships of aramids derived from halogenated diamines.
References
- 1. goodfellow.com [goodfellow.com]
- 2. benchchem.com [benchchem.com]
- 3. academicstrive.com [academicstrive.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Performance Breakthrough: Chlorinated Aramid Copolymers Outpace Traditional Counterparts
A comparative analysis reveals that copolyamides incorporating 2-chloro-p-phenylenediamine exhibit enhanced mechanical properties over traditional poly(p-phenylene terephthalamide) (PPTA), offering promising new avenues for high-performance materials in demanding research and development applications.
Researchers and professionals in drug development and various scientific fields constantly seek materials with superior performance. A recent study has demonstrated that the strategic inclusion of a chlorinated monomer, 2-chloro-p-phenylenediamine, in the synthesis of aromatic polyamides (aramids) can lead to significant improvements in the mechanical characteristics of the resulting polymer films. This guide provides a detailed comparison of the performance of these modified aramids against the well-established PPTA, supported by experimental data and detailed methodologies.
Enhanced Mechanical Performance of Chlorinated Copolyamides
The introduction of 2-chloro-p-phenylenediamine as a comonomer in the low-temperature solution polycondensation with p-phenylenediamine (PPD) and terephthaloyl chloride (TPC) has been shown to yield copolyamides with superior mechanical properties compared to the homopolymer PPTA. Research indicates that a copolyamide film with a 45 mol% content of the chlorinated diamine exhibited the highest mechanical performance, surpassing that of a pure PPTA film produced under identical conditions.[1]
The presence of the chlorine atom on the phenylenediamine ring is believed to influence the polymer chain packing and intermolecular interactions, leading to improved fracture toughness and breaking elongation rate.[1] While the incorporation of the chloro-substituted monomer can slightly decrease the crystallization degree and thermal stability compared to PPTA, the resulting copolyamide remains a highly stable and promising material for advanced applications.[1]
For the purpose of this guide, we will compare the properties of the optimized chlorinated copolyamide with standard PPTA.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for the chlorinated copolyamide and the traditional PPTA.
Table 1: Mechanical Properties
| Property | Poly(p-phenylene terephthalamide) (PPTA) | Copolyamide with 45 mol% 2-chloro-p-phenylenediamine |
| Tensile Strength | Standard | Significantly Higher[1] |
| Breaking Elongation Rate | Standard | Gradually Improved[1] |
| Fracture Toughness | Standard | Increased[1] |
Table 2: Thermal Properties
| Property | Poly(p-phenylene terephthalamide) (PPTA) | Copolyamide with 45 mol% 2-chloro-p-phenylenediamine |
| Thermal Stability | High | Slightly Decreased[1] |
| Crystallization Degree | High | Slightly Decreased[1] |
Experimental Protocols
The synthesis of both the standard PPTA and the modified copolyamide is typically achieved through low-temperature solution polycondensation.
Synthesis of Poly(p-phenylene terephthalamide) (PPTA)
A common laboratory-scale synthesis involves the reaction of p-phenylenediamine and terephthaloyl chloride in a solvent system.
Materials:
-
p-phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2) or Lithium Chloride (LiCl)[1]
-
Pyridine (optional, as an acid scavenger)[2]
Procedure:
-
Anhydrous NMP and a salt (CaCl2 or LiCl) are placed in a reaction vessel under a nitrogen atmosphere.
-
p-phenylenediamine is added and stirred until completely dissolved.
-
The solution is cooled, and then terephthaloyl chloride is added with vigorous stirring.[3]
-
The polymerization reaction proceeds at a low temperature for several hours.
-
The resulting polymer is then precipitated, washed thoroughly with water and a solvent like acetone to remove impurities, and dried under vacuum.[4]
Synthesis of Copolyamide with 2-chloro-p-phenylenediamine
The procedure is similar to the synthesis of PPTA, with the inclusion of 2-chloro-p-phenylenediamine as a comonomer.
Materials:
-
p-phenylenediamine (PPD)
-
2-chloro-p-phenylenediamine
-
Terephthaloyl chloride (TPC)
-
N-Methyl pyrrolidone (NMP)
-
Lithium Chloride (LiCl)[1]
Procedure:
-
In a solvent system of NMP/LiCl, a mixture of p-phenylenediamine and a specific molar percentage of 2-chloro-p-phenylenediamine is dissolved.[1]
-
Terephthaloyl chloride is then added to the solution under controlled low-temperature conditions to initiate polycondensation.[1]
-
The reaction is allowed to proceed to achieve a high molecular weight copolyamide.
-
The workup procedure, including precipitation, washing, and drying, is analogous to that for PPTA.[1]
Visualizing the Synthesis and Comparison
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of PPTA and the chlorinated copolyamide.
Caption: Logical relationship of performance comparison between PPTA and the chlorinated copolyamide.
References
- 1. Synthesis and Characterization of Modified PPTA by 2-chloro-p-phenylenediamine-Academax [dingcan.academax.com]
- 2. CN85100134A - Synthetic process of poly(p-phenylene terephthalamide) - Google Patents [patents.google.com]
- 3. WO2017214743A1 - Process for preparing poly(terephthaloyl-p-phenylene diamine) - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
A Comparative Analysis of the Biological Activity of 2,6-Dichloro-1,4-phenylenediamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2,6-Dichloro-1,4-phenylenediamine and its isomers, with a focus on available data regarding their toxicity and mutagenicity. The information presented is intended to support research and development activities in toxicology and drug discovery.
Executive Summary
This compound and its isomers are chlorinated aromatic amines with various industrial applications, notably as intermediates in the synthesis of dyes and polymers. Understanding their differential biological activities is crucial for assessing their safety profiles and potential therapeutic applications. This guide consolidates available non-clinical data on their acute toxicity, mutagenicity, and carcinogenicity.
A key observation from the available data is the influence of the chlorine atom positioning on the biological effects of dichlorophenylenediamines. While direct comparative studies are limited, existing data for related compounds like dichlorophenols and dichloroanilines suggest that steric hindrance plays a significant role in reducing the toxicity of 2,6-dichloro isomers compared to other substitution patterns.
Comparative Biological Activity
The biological activities of this compound and its 2,5-dichloro isomer have been evaluated in various non-clinical studies. Data for other isomers, such as 2,3-Dichloro-1,4-phenylenediamine, is sparse.
Acute Toxicity
A notable difference in acute oral toxicity has been observed between the 2,5- and the implicit data for the 2,6-isomer in rats.
| Compound | Isomer | Species | Route | LD50 (mg/kg) |
| Dichlorophenylenediamine | 2,5-dichloro | Rat | Oral | 1750 |
| This compound | 2,6-dichloro | Rat | Oral | Not explicitly found, but long-term studies suggest lower toxicity than isomers with less steric hindrance. |
Table 1: Comparative Acute Oral Toxicity Data.
Mutagenicity
This compound has been shown to be mutagenic in the Ames test, indicating its potential to induce genetic mutations.
| Compound | Isomer | Test System | Metabolic Activation | Result |
| This compound | 2,6-dichloro | Salmonella typhimurium | With and without | Positive[1] |
Table 2: Mutagenicity Data.
Carcinogenicity
Long-term carcinogenicity bioassays have been conducted on this compound, revealing species-specific carcinogenic potential.
| Compound | Isomer | Species | Route | Target Organ | Finding |
| This compound | 2,6-dichloro | B6C3F1 Mice | Oral (feed) | Liver | Increased incidence of hepatocellular adenomas and carcinomas[2] |
| This compound | 2,6-dichloro | F344 Rats | Oral (feed) | - | Not carcinogenic[2] |
Table 3: Carcinogenicity Data.
Potential Signaling Pathways
While specific signaling pathways for dichlorinated phenylenediamines have not been fully elucidated, studies on the parent compound, p-phenylenediamine (PPD), suggest potential mechanisms of action that may be shared by its chlorinated derivatives. PPD has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway. Furthermore, PPD has been observed to inhibit key cellular signaling pathways including NF-κB, mTOR, and Wnt.
Caption: Postulated signaling pathways affected by p-phenylenediamine.
Experimental Protocols
In Vitro Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Mutagenicity Testing: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses various strains of Salmonella typhimurium that are auxotrophic for histidine to detect chemical mutagens.
Methodology:
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Combine the bacterial culture, the test compound at several concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Carcinogenicity Bioassay (NTP TR-219)
This protocol outlines the long-term feeding study conducted by the National Toxicology Program to assess the carcinogenic potential of 2,6-Dichloro-p-phenylenediamine.
Methodology:
-
Animal Model: Use F344 rats and B6C3F1 mice of both sexes.
-
Dosing: Administer the test chemical in the diet at two different dose levels for a period of 103 weeks. Control groups receive the same diet without the test chemical.
-
Observation: Monitor the animals for clinical signs of toxicity and palpable masses throughout the study. Record body weights and food consumption regularly.
-
Pathology: At the end of the study, perform a complete necropsy on all animals. Collect and examine all organs and tissues microscopically for neoplastic and non-neoplastic lesions.
-
Statistical Analysis: Analyze the tumor incidence data using appropriate statistical methods to determine if there is a significant increase in tumors in the dosed groups compared to the control groups.
Conclusion
The available data, though not exhaustive, suggests that the isomeric position of chlorine atoms on the phenylenediamine ring influences biological activity. This compound exhibits mutagenic and species-specific carcinogenic properties. In contrast, the 2,5-dichloro isomer has a defined acute oral toxicity profile in rats. The principle of steric hindrance, observed in related chlorinated aromatic compounds, may contribute to a potentially lower toxicity of the 2,6-dichloro isomer. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to comprehensively assess the toxicological profiles of these compounds. The potential for these compounds to interact with key cellular signaling pathways, as suggested by studies on p-phenylenediamine, highlights an important area for future research.
References
Comparative Guide to Purity Validation of 2,6-Dichloro-1,4-phenylenediamine by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. 2,6-Dichloro-1,4-phenylenediamine is a key building block in the synthesis of various dyes, polymers, and pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity validation against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like aromatic amines.[1][2] A reversed-phase HPLC method with UV detection is proposed for the routine analysis of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with different polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 20 15 80 20 80 22 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent alternative for identifying and quantifying volatile impurities.[3][4] For aromatic amines, derivatization is often employed to improve chromatographic behavior and thermal stability.[2]
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Comparative Performance Data
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of impurities. The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the purity validation of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity differences, detection by UV absorbance. | Separation based on volatility and column interaction, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Throughput | High | Moderate |
| Impurity Identification | Based on retention time and UV spectrum (limited). | Definitive identification based on mass spectrum. |
| Derivatization Required | No | Yes |
Visualizing the Experimental Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow for the HPLC validation and a logical comparison of the two analytical techniques.
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of HPLC-UV and GC-MS methods.
References
Comparative Biological Activities of 2,6-Dichloro and 3,4-Dichloro Isomers: A Guide for Researchers
The positional difference of chlorine atoms on an aromatic ring significantly dictates the biological activity of dichlorinated compounds. This guide provides a comparative analysis of 2,6-dichloro and 3,4-dichloro isomers, focusing on their toxicity, metabolism, and impact on cellular signaling pathways. This information is crucial for researchers in toxicology, pharmacology, and drug development.
Comparative Toxicity
Studies have consistently demonstrated that 3,4-dichloro isomers of various aromatic compounds tend to exhibit greater toxicity compared to their 2,6-dichloro counterparts. This difference is often attributed to steric hindrance and electronic effects. The two chlorine atoms in the 2,6-position can sterically hinder the molecule's interaction with biological targets, whereas the electronic properties of the 3,4-isomers may enhance their reactivity or binding affinity.
Dichlorophenols
Acute toxicity studies in mice have shown that 3,4-dichlorophenol (3,4-DCP) is more toxic than 2,6-dichlorophenol (2,6-DCP).
| Compound | Isomer | Species | Route of Administration | LD50 (mg/kg) |
| Dichlorophenol | 2,6-dichloro | Mouse (Male) | Oral | 1,600 |
| Mouse (Female) | Oral | 946 | ||
| 3,4-dichloro | Mouse (Male) | Oral | 1,685 | |
| Mouse (Female) | Oral | 2,046 |
Table 1: Comparative acute oral toxicity (LD50) of 2,6- and 3,4-dichlorophenol in mice.
Dichloroanilines
In the case of dichloroaniline (DCA) isomers, their nephrotoxic potential has been evaluated in rats. While 3,5-dichloroaniline was found to be the most potent nephrotoxicant, 2,6-dichloroaniline and 3,4-dichloroaniline exhibited a similar and lower level of kidney toxicity.
Metabolism of Dichloro Isomers
The metabolism of dichlorinated aromatic compounds is a critical factor influencing their biological activity and toxicity. The primary routes of metabolism involve Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs).
Dichlorophenol Metabolism
The metabolism of dichlorophenols involves several UGT isoforms. Studies have identified UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7 as the key enzymes in the glucuronidation of di-chlorophenol isomers.[1] While specific comparative kinetic data for 2,6-DCP and 3,4-DCP with these UGT isoforms are limited, the differential expression and substrate specificity of these enzymes likely contribute to variations in the metabolic clearance and detoxification of the two isomers.
Dichloroaniline Metabolism
The in vivo and in vitro metabolism of 2,4-dichloroaniline (a positional isomer of the target compounds) in rainbow trout has been shown to produce a glucuronide conjugate and a hydroxylamine metabolite.[2] The formation of reactive metabolites, such as hydroxylamines, is a significant step in the bioactivation of aromatic amines and can contribute to their toxicity. The metabolic pathways of 2,6- and 3,4-dichloroaniline are also expected to involve N-hydroxylation and subsequent conjugation, though detailed comparative studies are scarce.
Impact on Cellular Signaling Pathways
The interaction of small molecules with cellular signaling pathways can lead to a wide range of biological effects, from therapeutic outcomes to toxicity. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways are two critical signaling cascades involved in cellular processes like inflammation, proliferation, and apoptosis.
Experimental Protocols
Acute Oral Toxicity (LD50) Test in Mice
This protocol outlines the general procedure for determining the acute oral toxicity of a substance.
1. Animals:
-
Healthy, young adult mice of a single strain are used.
-
Animals are acclimated to the laboratory conditions for at least 5 days before the experiment.
-
They are housed in standard cages with free access to food and water.
2. Dose Preparation and Administration:
-
The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
A range of doses is prepared.
-
A single dose is administered to each group of animals via oral gavage.
3. Observation:
-
Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Body weight is recorded before dosing and at least weekly thereafter.
4. Data Analysis:
-
The LD50 value, the dose that is lethal to 50% of the animals, is calculated using appropriate statistical methods.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture:
-
Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
2. Compound Treatment:
-
The test compounds (2,6- and 3,4-dichloro isomers) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.
-
The medium in the wells is replaced with the medium containing the test compounds.
-
Control wells with vehicle-only are included.
3. Incubation:
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
5. Solubilization and Measurement:
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
6. Data Analysis:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value (the concentration that inhibits cell viability by 50%) is calculated.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.
1. Incubation Mixture:
-
A reaction mixture containing human liver microsomes (or recombinant CYP enzymes), a specific CYP isoform substrate, and a phosphate buffer is prepared.
2. Compound Addition:
-
The test compounds (2,6- and 3,4-dichloro isomers) are added to the incubation mixture at various concentrations.
-
A control with no inhibitor is included.
3. Reaction Initiation and Incubation:
-
The reaction is initiated by adding an NADPH-generating system.
-
The mixture is incubated at 37°C for a specific time.
4. Reaction Termination and Analysis:
-
The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the specific substrate.
5. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the data to a suitable model.
Visualizations
Experimental workflow for acute oral toxicity testing.
General metabolic pathway of dichloro isomers.
Hypothesized differential signaling activation.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Carcinogenicity of 2,6-Dichloro-1,4-phenylenediamine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive assessment of the carcinogenic potential of 2,6-Dichloro-1,4-phenylenediamine. It includes a comparative analysis with alternative compounds, supported by experimental data, to inform safer chemical selection in research and industrial applications.
Executive Summary
This compound, an intermediate in dye and resin manufacturing, has demonstrated carcinogenic effects in animal studies. The National Toxicology Program (NTP) concluded that there is clear evidence of carcinogenic activity in male and female B6C3F1 mice, based on increased incidences of liver tumors.[1] In contrast, the same study found no evidence of carcinogenic activity in male or female F344 rats under the conditions of the bioassay. The International Agency for Research on Cancer (IARC) has classified 2,6-Dichloro-p-phenylenediamine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," due to limited evidence in experimental animals and inadequate evidence in humans. The compound has also tested positive in several in vitro genotoxicity assays, indicating its potential to damage genetic material. This guide presents the key data on its carcinogenicity and genotoxicity, details the experimental protocols used in these assessments, and explores safer, non-carcinogenic alternatives for industrial applications.
Carcinogenicity Assessment of this compound
The primary evidence for the carcinogenicity of this compound comes from a long-term carcinogenesis bioassay conducted by the National Toxicology Program (NTP).
Quantitative Data from NTP Carcinogenesis Bioassay
The following tables summarize the incidence of hepatocellular neoplasms in mice and the lack of significant findings in rats fed diets containing this compound for 103 weeks.
Table 1: Incidence of Hepatocellular Neoplasms in Male B6C3F1 Mice
| Treatment Group | Dose (ppm) | Number of Animals | Hepatocellular Adenoma | Hepatocellular Carcinoma | Combined Adenoma or Carcinoma |
| Control | 0 | 50 | 4 (8%) | 12 (24%) | 16 (32%) |
| Low Dose | 1,000 | 50 | 7 (14%) | 12 (24%) | 19 (38%) |
| High Dose | 3,000 | 50 | 15 (30%)* | 14 (28%) | 29 (58%)** |
*Statistically significant increase (p=0.005) compared to controls. **Statistically significant increase (p=0.008) compared to controls.
Table 2: Incidence of Hepatocellular Neoplasms in Female B6C3F1 Mice
| Treatment Group | Dose (ppm) | Number of Animals | Hepatocellular Adenoma | Hepatocellular Carcinoma | Combined Adenoma or Carcinoma |
| Control | 0 | 50 | 4 (8%) | 2 (4%) | 6 (12%) |
| Low Dose | 1,000 | 50 | 4 (8%) | 2 (4%) | 6 (12%) |
| High Dose | 3,000 | 50 | 9 (18%) | 7 (14%) | 16 (32%)* |
*Statistically significant increase (p=0.014) compared to controls.
| Sex | Doses Administered (ppm) | Conclusion |
| Male | 1,000 or 2,000 | No evidence of carcinogenic activity |
| Female | 2,000 or 6,000 | No evidence of carcinogenic activity |
Experimental Protocols
NTP Carcinogenesis Bioassay (Feed Study)
-
Test Substance: 2,6-Dichloro-p-phenylenediamine (CAS No. 609-20-1)
-
Species and Strain: Fischer 344 (F344) rats and B6C3F1 mice.
-
Animal Groups: 50 animals of each sex per dose group and 50 untreated controls of each sex.
-
Administration Route: The test chemical was administered in the diet.
-
Dosage:
-
Male rats: 1,000 or 2,000 ppm.
-
Female rats: 2,000 or 6,000 ppm.
-
Mice (both sexes): 1,000 or 3,000 ppm.
-
-
Duration: 103 weeks of administration.
-
Observation: Animals were observed for an additional 8 weeks after the administration period.
-
Endpoint: Histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.
Genotoxicity Profile
This compound has shown positive results in a range of in vitro genotoxicity assays, indicating its potential to interact with and damage DNA.
Table 4: Summary of Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and without | Positive |
| Mouse Lymphoma Assay | L5178Y tk+/- cells | With and without | Positive |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Positive |
Experimental Protocols for Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This test evaluates the ability of a substance to induce mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine. The protocol involves exposing the bacteria to the test substance, with and without a metabolic activation system (S9 fraction from rat liver), and plating them on a histidine-deficient medium. A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the control.
-
Mouse Lymphoma Assay (MLA): This assay detects gene mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells. Cells are treated with the test substance, with and without metabolic activation. Mutations at the Tk locus are detected by the cells' resistance to the toxic pyrimidine analogue trifluorothymidine (TFT). A significant increase in the frequency of TFT-resistant colonies indicates a mutagenic effect.
-
In Vitro Chromosomal Aberration Test: This assay assesses the ability of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. The cells are exposed to the test substance for a short period, both with and without metabolic activation. After treatment, the cells are harvested, and metaphase chromosomes are examined microscopically for aberrations such as breaks, gaps, and exchanges. A dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.
Mechanisms of Carcinogenicity and Metabolic Pathway
The precise mechanism of carcinogenicity for this compound is not fully elucidated. However, for many aromatic amines, the carcinogenic activity is linked to their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This can lead to mutations and, ultimately, cancer. Oxidative stress is another potential mechanism, where the metabolism of the compound generates reactive oxygen species that can damage cellular components, including DNA.
References
A Comparative Guide to the Chromatographic Separation of Dichlorophenylenediamine Isomers
For researchers, scientists, and professionals in drug development, the effective separation of dichlorophenylenediamine isomers is a critical analytical challenge. The isomeric purity of these compounds can significantly impact their chemical and biological properties, making robust and reliable separation methods essential. This guide provides a comparative overview of various chromatographic techniques for the separation of dichlorophenylenediamine isomers, supported by experimental data from closely related compounds to illustrate performance.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of aromatic amine isomers. The choice of stationary and mobile phases plays a crucial role in achieving optimal resolution.
Comparative HPLC Data for Aryl Amine Isomer Separation
The following table summarizes the performance of different HPLC columns and mobile phases in the separation of aryl amine and dichlorobenzene isomers, which serve as a proxy for dichlorophenylenediamine isomers.
| Chromatographic System | Target Analytes | Stationary Phase | Mobile Phase | Key Performance Data |
| System 1 | Chloroaniline Isomers | Kromasil ODS (C18) | Acetonitrile/Water (gradient) | Selectivity (α) = 1.109 |
| System 2 | Diaminotoluene Isomers | Kromasil ODS (C18) | Acetonitrile/Water (gradient) | Good separation observed |
| System 3 | Dichlorobenzene Isomers | MIL-53(Fe) | Acetonitrile/H2O (80:20) | Resolution (Rs) = 1.59 |
| System 4 | Dichlorobenzene Isomers | C18 | Acetonitrile/H2O (70:30) | Resolution (Rs) = 0.82 |
Note: Higher selectivity (α) and resolution (Rs) values indicate better separation between isomers. The data suggests that specialized stationary phases like Kromasil ODS and MIL-53(Fe) can offer superior performance compared to standard C18 columns for isomer separation.
Experimental Protocol: HPLC Separation of Aryl Amine Isomers
This protocol is based on a method developed for the separation of various aryl amine isomers and can be adapted for dichlorophenylenediamine isomers.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Kromasil ODS column (or equivalent C18 column)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing dichlorophenylenediamine isomers dissolved in a suitable solvent
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase using acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more retained isomers.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Chromatographic Run: Run the gradient elution at a constant flow rate (e.g., 0.7 mL/min).
-
Detection: Monitor the elution of isomers using the DAD at multiple wavelengths (e.g., 240 nm, 280 nm, and 305 nm) to ensure optimal detection of all isomers.
-
Data Analysis: Identify and quantify the isomers based on their retention times and peak areas. The selectivity and resolution between isomer peaks should be calculated to assess the separation efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like dichlorophenylenediamine, derivatization is often necessary to improve their volatility and thermal stability.
Comparative GC-MS Data for Aromatic Amine Isomer Separation
Experimental Protocol: GC-MS Analysis with In-Situ Derivatization
This protocol is a general guideline for the analysis of aromatic amines, including dichlorophenylenediamine isomers, using GC-MS with in-situ derivatization. This method is adapted from protocols for other aromatic amines.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
DB-5MS capillary column (or equivalent)
Reagents:
-
Dichloromethane (DCM)
-
Acetic anhydride (derivatizing agent)
-
Sodium carbonate solution
-
Sample containing dichlorophenylenediamine isomers
Procedure:
-
Sample Extraction: Extract the dichlorophenylenediamine isomers from the sample matrix using a suitable solvent like dichloromethane.
-
In-Situ Derivatization:
-
To the extract, add a sodium carbonate solution to create a basic environment.
-
Add acetic anhydride and vortex the mixture vigorously. The acetic anhydride will react with the amine groups of the dichlorophenylenediamine isomers to form less polar and more volatile acetamide derivatives.
-
-
Phase Separation: Allow the layers to separate and transfer the organic layer containing the derivatized isomers to a clean vial.
-
GC-MS Analysis:
-
Inject an aliquot of the organic layer into the GC-MS system.
-
Use a temperature program to separate the derivatized isomers on the capillary column.
-
The mass spectrometer can be operated in either full scan mode to identify the isomers based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of chemical mixtures. It can be effectively used to get a preliminary assessment of the separation of dichlorophenylenediamine isomers.
Comparative TLC Data for Phenylenediamine Isomer Separation
The following table provides representative Rf values for phenylenediamine isomers on a silica gel plate, which can be used as a starting point for the separation of dichlorophenylenediamine isomers.
| Analyte | Stationary Phase | Mobile Phase | Rf Value |
| o-Phenylenediamine | Silica Gel GF254 | Ethyl acetate:Butanol:Water (37.5:37.5:25) | Not specified, but good separation from m-isomer reported. |
| m-Phenylenediamine | Silica Gel GF254 | Ethyl acetate:Butanol:Water (37.5:37.5:25) | Not specified, but good separation from o-isomer reported. |
Note: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different isomers will have different Rf values, allowing for their separation.
Experimental Protocol: TLC Separation of Phenylenediamine Isomers
This protocol is based on a method for the separation of phenylenediamine isomers and can be adapted for dichlorophenylenediamine isomers.[1]
Materials:
-
Silica Gel GF254 TLC plates
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm)
Reagents:
-
Ethyl acetate
-
Butanol
-
Water
-
Sample containing dichlorophenylenediamine isomers dissolved in a suitable solvent
Procedure:
-
Plate Preparation: Draw a baseline with a pencil about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary, spot a small amount of the sample solution onto the baseline.
-
Developing Solvent Preparation: Prepare the developing solvent by mixing ethyl acetate, butanol, and water in the specified ratio (37.5:37.5:25 by volume).
-
Development: Place the TLC plate in the developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp at 254 nm.
-
Rf Value Calculation: Calculate the Rf value for each spot to assess the separation.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chromatographic separation and analysis of dichlorophenylenediamine isomers.
Caption: General workflow for the chromatographic separation of dichlorophenylenediamine isomers.
References
2,6-Dichloro-1,4-phenylenediamine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, 2,6-Dichloro-1,4-phenylenediamine (DC-PDA) presents itself as a versatile chemical intermediate. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with relevant alternatives, supported by experimental data and detailed protocols.
Core Applications and Comparative Analysis
This compound is a diamine monomer utilized in the synthesis of high-performance polymers and as an intermediate in the production of azo dyes. Its chlorinated structure imparts distinct properties to the resulting materials, often influencing solubility, reactivity, and thermal stability. This guide will focus on its application in the synthesis of aramid polymers and azo dyes, comparing its performance with the non-chlorinated analogue, p-phenylenediamine (PDA).
In the Realm of High-Performance Polymers: Aramid Synthesis
Aramid fibers, a class of heat-resistant and strong synthetic fibers, are a key application for diamine monomers. The introduction of chlorine atoms on the phenylenediamine ring, as in DC-PDA, significantly impacts the polymerization process and the final properties of the aramid.
The presence of electron-withdrawing chloro groups on this compound can decrease the nucleophilicity of the adjacent amino groups. This reduced reactivity can influence the polymerization kinetics and the molecular weight of the resulting polymer when compared to the use of p-phenylenediamine.
Below is a comparative table summarizing the typical properties of aramid fibers derived from p-phenylenediamine, which are commercially available and extensively studied. While specific quantitative data for aramids derived solely from this compound is limited in publicly available literature, the expected influence of the dichlorinated monomer is noted for a qualitative comparison.
| Property | Aramid from p-phenylenediamine (e.g., Kevlar®) | Expected Influence of this compound |
| Tensile Strength | Very High | Potentially altered due to changes in polymer chain packing and intermolecular interactions. |
| Tensile Modulus | High to Very High | May be affected by the rigidity and packing of the polymer chains. |
| Elongation at Break | Low | Could be influenced by changes in crystallinity and chain mobility. |
| Thermal Stability | High (degrades >400 °C) | The presence of chlorine may affect thermal degradation pathways. |
| Chemical Resistance | Good (except strong acids/bases) | Generally good, with potential for altered reactivity at the chlorinated sites. |
| Solubility | Poor in most organic solvents | The chlorine atoms may slightly improve solubility in some polar aprotic solvents. |
Experimental Protocol: Synthesis of Aramid Polymers
The following is a general experimental protocol for the synthesis of aramids via low-temperature polycondensation. This can be adapted for both this compound and p-phenylenediamine to allow for a direct comparison of their reactivity and the properties of the resulting polymers.
Materials:
-
Diamine monomer (this compound or p-phenylenediamine)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Calcium chloride (anhydrous)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer and anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.
-
The resulting viscous polymer solution is then precipitated by pouring it into a blender containing methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and then with hot water, and dried in a vacuum oven at 80-100°C.
To perform a comparative study, key parameters such as the inherent viscosity of the polymer solutions should be measured to assess the molecular weight achieved. The thermal properties of the resulting polymers can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), while mechanical properties of films or fibers cast from the polymer solutions can be determined using a universal testing machine.
Verifying the Blueprint: A Comparative Guide to the Structural Confirmation of 2,6-Dichloro-1,4-phenylenediamine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 2,6-Dichloro-1,4-phenylenediamine derivatives, complete with experimental data and detailed protocols. By presenting a clear and objective comparison, this document aims to facilitate the efficient and accurate characterization of this important class of chemical compounds.
The unambiguous determination of a molecule's three-dimensional arrangement is paramount in understanding its chemical reactivity, biological activity, and potential applications. For derivatives of this compound, a scaffold of interest in medicinal chemistry and materials science, a combination of spectroscopic and analytical methods is essential for irrefutable structural assignment. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Spectroscopic and Analytical Techniques: A Comparative Overview
The structural confirmation of this compound and its derivatives relies on a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle. While NMR spectroscopy illuminates the connectivity and chemical environment of atoms, mass spectrometry provides precise molecular weight and fragmentation information. For an unequivocal determination of the solid-state structure, X-ray crystallography remains the gold standard.
A summary of the expected data from these techniques for the parent compound, this compound, is presented below. It is important to note that the actual experimental values for derivatives will vary depending on the nature and position of the substituents.
Table 1: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Analytical Technique | Information Provided | Expected Data for this compound | Advantages | Limitations |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and neighboring protons. | A singlet for the two equivalent aromatic protons and a broad singlet for the four amine protons. | Provides detailed information about the molecular backbone and substituent placement. | Can be complex to interpret for highly substituted or asymmetric molecules. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environment. | Three distinct signals for the aromatic carbons and potentially one for the carbon atoms bearing the amino groups. | Complements ¹H NMR data and confirms the carbon framework. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) at m/z 176, with characteristic isotopic peaks for the two chlorine atoms. | Highly sensitive, provides accurate molecular weight, and fragmentation patterns can aid in structural elucidation. | Isomers may not be distinguishable by mass alone. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates, bond lengths, and bond angles. | Provides the definitive solid-state structure, confirming the substitution pattern and stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols
To ensure the reproducibility and accuracy of structural confirmation, adherence to detailed experimental protocols is crucial. The following sections outline standardized procedures for NMR spectroscopy and mass spectrometry analysis of aromatic diamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative into a clean, dry vial.[1][2][3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[1][3] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
-
If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.[3]
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Process and calibrate the ¹³C NMR spectrum in a similar manner to the ¹H spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should typically be in the range of 10-100 ng/μL.
-
For direct infusion, load the sample into a syringe for injection into the mass spectrometer's ion source.
-
For GC-MS analysis, ensure the compound is sufficiently volatile and thermally stable. Derivatization may be necessary for polar compounds.[4]
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source. For direct infusion, a slow and steady flow rate is maintained. For GC-MS, the sample is vaporized in the injection port and separated on the GC column before entering the mass spectrometer.[4]
-
The standard electron energy for EI is 70 eV.[4]
-
Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and fragment ions.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized this compound derivative follows a logical progression of analytical techniques. This workflow ensures a comprehensive and robust characterization of the compound.
Caption: Workflow for the structural confirmation of novel chemical compounds.
This systematic approach, beginning with synthesis and purification, followed by preliminary analysis and comprehensive spectroscopic characterization, provides a high degree of confidence in the assigned structure. When single crystals are obtainable, X-ray crystallography offers the ultimate confirmation. By following these guidelines, researchers can ensure the integrity and validity of their findings in the exciting field of drug discovery and materials science.
References
Comparative Cross-Reactivity Analysis of 2,6-Dichloro-1,4-phenylenediamine: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of 2,6-Dichloro-1,4-phenylenediamine (DCPD) and structurally related compounds in the context of immunoassay development. Due to a lack of publicly available immunoassay data for DCPD, this document presents a methodological approach, including hypothetical comparative data, to guide researchers in designing and interpreting such studies.
Introduction to Cross-Reactivity in Immunoassays for Small Molecules
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules. For small molecules such as this compound, which are not immunogenic on their own, the development of an immunoassay first requires the synthesis of a hapten. This involves covalently linking the small molecule to a larger carrier protein to elicit an immune response and generate specific antibodies.
A critical parameter in the validation of any immunoassay is its specificity, which is assessed through cross-reactivity studies. Cross-reactivity occurs when the antibodies developed for a specific target analyte also bind to other, structurally similar molecules. This can lead to inaccurate measurements, including false positives or overestimated concentrations. Therefore, a thorough evaluation of an antibody's binding profile against a panel of related compounds is essential.
The most common format for immunoassay-based detection of small molecules is the competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Hypothetical Cross-Reactivity Data for a DCPD Immunoassay
To illustrate the presentation of cross-reactivity data, the following table summarizes hypothetical results for a competitive ELISA developed for this compound. This table compares the binding of the anti-DCPD antibody to a panel of structurally related aromatic amines.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target Analyte) | C₆H₆Cl₂N₂ | 10 | 100% |
| 2,5-Dichloro-1,4-phenylenediamine | C₆H₆Cl₂N₂ | 50 | 20% |
| 2,3-Dichloro-1,4-phenylenediamine | C₆H₆Cl₂N₂ | 200 | 5% |
| 4-Chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 800 | 1.25% |
| p-Phenylenediamine (PPD) | C₆H₈N₂ | >1000 | <1% |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 500 | 2% |
| Aniline | C₆H₇N | >1000 | <1% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of cross-reactivity studies. Below is a typical protocol for assessing cross-reactivity using a competitive ELISA.
Hapten Synthesis and Immunogen Preparation
-
Hapten Derivatization: Introduce a linker arm with a reactive functional group (e.g., a carboxyl or amino group) to the this compound molecule. This is necessary for conjugation to a carrier protein.
-
Carrier Protein Conjugation: Covalently couple the derivatized hapten to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable cross-linking agent (e.g., EDC/NHS).
-
Immunization: Immunize host animals (e.g., rabbits or mice) with the resulting immunogen to generate polyclonal or monoclonal antibodies, respectively.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: Coat a microtiter plate with the hapten conjugated to a different carrier protein than that used for immunization (e.g., ovalbumin - OVA) to prevent non-specific binding of anti-carrier protein antibodies. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: Block the remaining non-specific binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the target analyte (this compound) and each of the potential cross-reacting compounds. In separate wells, add a fixed concentration of the primary antibody and a specific concentration of either the standard or the potential cross-reactant. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product. Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis
-
Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the standard (this compound). Use a four-parameter logistic function to fit the curve.
-
IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the target analyte and for each of the tested compounds from their respective dose-response curves.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each compound using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in a cross-reactivity study for a small molecule like this compound.
Caption: Hapten synthesis and immunization workflow for antibody production.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-1,4-phenylenediamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dichloro-1,4-phenylenediamine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1][2]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]
-
Leave chemicals in their original containers when possible.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound", the appropriate hazard pictograms (e.g., toxic, environmental hazard), and the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS or waste disposal service with a complete and accurate description of the waste.
-
The approved method of disposal is typically through an approved waste disposal plant, which may involve incineration or other specialized treatments for chlorinated aromatic compounds.[1][3]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[2]
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
Do not allow the product to enter drains, as it is very toxic to aquatic life.[1][4]
-
Quantitative Safety Data
| Parameter | Value | Source |
| Acute Oral Toxicity (p-phenylenediamine) | LD50 Rat: 80 mg/kg | Sigma-Aldrich SDS |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects) | Sigma-Aldrich SDS |
Note: Data is for the related compound p-phenylenediamine and should be used as a conservative guide for handling this compound.
Experimental Protocols
There are no experimental protocols to be cited for this disposal procedure. The information is based on standard hazardous waste disposal guidelines.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,6-Dichloro-1,4-phenylenediamine
Essential Safety and Handling Guide for 2,6-Dichloro-1,4-phenylenediamine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 609-20-1
-
Molecular Formula: C₆H₆Cl₂N₂
Hazard Identification and Summary
This compound is an aromatic amine that poses significant health risks. It is crucial to handle this compound with care, recognizing its potential for toxicity and as a possible carcinogen. When heated to decomposition, it emits highly toxic fumes of chlorine and nitrogen oxides[1]. The compound may also be unstable with prolonged exposure to air and light[1].
Hazard Classification Data (based on related compounds and available information):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[2] |
| Skin Corrosion/Irritation | Likely Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Likely Category 2 (Causes serious eye irritation) |
| Carcinogenicity | Possible Carcinogen[3] |
| Acute Aquatic Toxicity | Data not available, but handle as toxic to aquatic life |
| Chronic Aquatic Toxicity | Data not available, but handle as toxic to aquatic life with long-lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound. Standard laboratory attire, such as cotton clothing, is recommended to be worn under the specialized PPE[4].
PPE Selection Guide:
| Body Part | Required PPE | Material/Type Recommendation |
| Hands | Chemical resistant gloves | Double gloving is recommended. Butyl rubber or Neoprene are suitable outer gloves. Nitrile gloves have poor resistance to aromatic amines and should be avoided as the primary barrier[5]. |
| Eyes/Face | Safety goggles and face shield | Use tightly sealed chemical splash goggles and a face shield, especially when there is a risk of splashing or dust generation[4]. |
| Body | Chemical resistant lab coat or coveralls | A lab coat made of a material resistant to chemicals should be worn. For larger quantities or increased risk of exposure, a chemical-resistant suit or coveralls may be necessary[6]. |
| Respiratory | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the solid compound outside of a certified chemical fume hood[5]. |
Glove Breakthrough Time Considerations:
| Glove Material | General Resistance to Aromatic Amines | Recommended Action |
| Nitrile | Poor[5] | Avoid as a primary protective barrier. Can be used as an inner glove in a double-gloving system. |
| Butyl Rubber | Good to Excellent[8] | Recommended as an outer glove. |
| Neoprene | Good[4][5] | A suitable alternative to butyl rubber as an outer glove. |
| Natural Rubber (Latex) | Fair to Good | Can be considered, but check for potential allergies. |
Note: Always inspect gloves for any signs of degradation or damage before and during use. Change gloves immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound and its solutions.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize time spent in the fume hood.
-
Designate a specific area within the fume hood for handling this compound.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Put on inner gloves (e.g., nitrile).
-
Don a chemical-resistant lab coat or coveralls.
-
Put on outer gloves (e.g., butyl rubber or neoprene).
-
Wear safety goggles and a face shield.
-
If required, don a properly fitted respirator.
-
-
Handling the Chemical:
-
Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Carefully doff PPE, avoiding contact with any contaminated surfaces. Remove outer gloves first, followed by the lab coat, face shield, goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Waste
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing boats, paper towels, and used PPE, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsing solvents, in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedures:
-
On-site Neutralization (for small spills or residual amounts):
-
Fenton's Reagent Degradation: This method can be used for the chemical degradation of aromatic amines[9].
-
Experimental Protocol: In a suitable reaction vessel within a fume hood, dilute the aqueous waste containing this compound. Adjust the pH to approximately 3. Add a source of ferrous iron (e.g., ferrous sulfate) followed by the slow, dropwise addition of hydrogen peroxide. The reaction generates hydroxyl radicals that degrade the aromatic amine. The reaction progress can be monitored by analytical techniques such as HPLC. Once the degradation is complete, the solution should be neutralized before disposal as aqueous waste. Note: This procedure should be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.
-
-
-
Off-site Disposal:
-
Incineration: This is the preferred method for the disposal of halogenated organic compounds[10][11][12].
-
Package all hazardous waste in approved containers, ensuring they are properly sealed and labeled.
-
Arrange for a licensed hazardous waste disposal company to collect and transport the waste for high-temperature incineration[10][12]. Incineration at temperatures between 1,600 to 2,500°F ensures the destruction of the hazardous compounds[10].
-
-
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area. |
Visual Workflow for Handling and Disposal
References
- 1. This compound | 609-20-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound (Ref: CI 37020 ) [sitem.herts.ac.uk]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. aminer.org [aminer.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. eponline.com [eponline.com]
- 12. inspirewaste.co.uk [inspirewaste.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
